tert-Butyl (4-(methylamino)cyclohexyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[4-(methylamino)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUNNJSATKVNGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619360 | |
| Record name | tert-Butyl [4-(methylamino)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919834-80-3 | |
| Record name | tert-Butyl [4-(methylamino)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: tert-Butyl (4-(methylamino)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl (4-(methylamino)cyclohexyl)carbamate, with a particular focus on its cis isomer. This compound is a key building block in medicinal chemistry, notably as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate is a bifunctional molecule containing a Boc-protected amine and a secondary methylamine on a cyclohexane scaffold. This structure makes it a valuable intermediate in organic synthesis.
Table 1: General and Physical Properties of tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate
| Property | Value | Source |
| CAS Number | 883864-61-7 | [1][2][3] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [3] |
| Molecular Weight | 228.34 g/mol | [3] |
| Appearance | Solid | MedChemExpress |
| Boiling Point | No data available | [2] |
| Storage Temperature | Room temperature in continental US; may vary elsewhere. | MedChemExpress |
Table 2: Computed Properties of tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅ClN₂O₂ | [4] |
| Molecular Weight | 264.79 g/mol | [4] |
| Topological Polar Surface Area | 64.4 Ų | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
Spectroscopic Data
Detailed experimental spectroscopic data for tert-butyl cis-4-(methylamino)cyclohexyl)carbamate is not widely available in public literature. However, ¹H NMR and ¹³C NMR spectra are standard characterization methods for such compounds. Researchers can request specific analytical reports from commercial suppliers.[5]
Experimental Protocols
General Reductive Amination Protocol:
-
Reaction Setup: To a solution of tert-butyl (4-oxocyclohexyl)carbamate in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) in a round-bottom flask, add methylamine (often as a solution in a solvent like THF or water).
-
Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine or enamine. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture. The temperature should be controlled, often by using an ice bath.
-
Reaction Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound. The cis and trans isomers may be separable by chromatography.
Safety and Hazard Information
A specific Safety Data Sheet (SDS) for tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate (CAS 883864-61-7) is available from suppliers such as Combi-Blocks and ChemScene.[1][6] Users should consult the specific SDS from their supplier before handling the compound. General safety precautions for similar carbamate compounds include:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
First Aid:
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Application in PROTAC Technology
This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.
PROTAC Mechanism of Action
The mechanism involves the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to degrade more target protein molecules.
Caption: PROTAC Mechanism of Action.
Experimental Workflow for PROTAC Development
The development and evaluation of a novel PROTAC involves a multi-step process, from design and synthesis to cellular and in vivo testing.
Caption: PROTAC Development Workflow.
References
- 1. chemscene.com [chemscene.com]
- 2. 883864-61-7|tert-Butyl (cis-4-(methylamino)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride | C12H25ClN2O2 | CID 135394115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. combi-blocks.com [combi-blocks.com]
A Technical Guide to the Structure Elucidation of tert-Butyl (4-(methylamino)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific, publicly available spectroscopic data for tert-butyl (4-(methylamino)cyclohexyl)carbamate is limited. This guide provides a comprehensive framework for its structure elucidation based on established analytical principles and data from analogous compounds. The presented data is hypothetical and intended to illustrate the expected results.
Introduction
This compound is a bifunctional molecule of interest in medicinal chemistry and drug development, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Its structure comprises a cyclohexane ring with two substituents at the 1 and 4 positions: a tert-butoxycarbonyl (Boc)-protected amine and a methylamino group. The stereochemistry of these substituents, being either cis or trans to each other, significantly impacts the molecule's three-dimensional shape and, consequently, its biological activity. Accurate structural characterization and isomeric purity assessment are therefore critical.
This technical guide outlines the methodologies for the comprehensive structure elucidation of both cis- and trans-tert-butyl (4-(methylamino)cyclohexyl)carbamate. It covers the expected outcomes from key analytical techniques, detailed experimental protocols, and logical workflows for confirmation of the chemical structure and stereochemistry.
Chemical Structure and Stereoisomerism
The chemical structure of this compound is presented below. The 1,4-disubstituted cyclohexane ring gives rise to two diastereomers: cis and trans.
-
cis-isomer: Both the Boc-protected amino group and the methylamino group are on the same side of the cyclohexane ring. In the chair conformation, one substituent will be in an axial position and the other in an equatorial position.
-
trans-isomer: The Boc-protected amino group and the methylamino group are on opposite sides of the cyclohexane ring. In the chair conformation, both substituents can occupy equatorial positions, which is generally the more stable conformation.
The differentiation of these isomers is a key aspect of the structure elucidation process.
Spectroscopic and Analytical Characterization
The following sections detail the expected analytical data for the cis and trans isomers of this compound.
NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of 1,4-disubstituted cyclohexanes.[2][3][4][5][6][7] The key differences arise from the axial versus equatorial positions of the protons on the cyclohexane ring.
3.1.1. ¹H NMR Spectroscopy
-
trans-Isomer (diequatorial substituents): The protons at C1 and C4 (the carbons bearing the substituents) are in axial positions. This leads to a larger coupling constant (J-value) with the adjacent axial protons, resulting in a broader multiplet, often described as a "triplet of triplets" with a large J value (~10-13 Hz).
-
cis-Isomer (axial/equatorial substituents): Due to rapid chair-flipping at room temperature, the axial and equatorial environments are averaged. This results in a single, time-averaged signal for the protons at C1 and C4, which appears as a broader, less resolved multiplet with an averaged J-value.
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (trans-isomer) | Assignment (cis-isomer) |
| ~3.4 - 3.6 | br m | 1H | CH-NHBoc (axial) | CH-NHBoc (averaged) |
| ~2.5 - 2.7 | br m | 1H | CH-NHCH₃ (axial) | CH-NHCH₃ (averaged) |
| 2.45 | s | 3H | N-CH₃ | N-CH₃ |
| ~1.8 - 2.1 | m | 4H | Cyclohexane CH₂ (axial) | Cyclohexane CH₂ (averaged) |
| 1.44 | s | 9H | C(CH₃)₃ | C(CH₃)₃ |
| ~1.0 - 1.3 | m | 4H | Cyclohexane CH₂ (equatorial) | Cyclohexane CH₂ (averaged) |
| Variable | br s | 2H | NH protons | NH protons |
3.1.2. ¹³C NMR Spectroscopy
The chemical shifts of the cyclohexane ring carbons can also differ between the cis and trans isomers, although the differences may be less pronounced than in ¹H NMR.
Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (trans-isomer) | Assignment (cis-isomer) |
| 155.5 | C=O (Boc) | C=O (Boc) |
| 79.5 | C(CH₃)₃ | C(CH₃)₃ |
| ~52 | CH-NHBoc | CH-NHBoc |
| ~50 | CH-NHCH₃ | CH-NHCH₃ |
| ~34 | N-CH₃ | N-CH₃ |
| ~32 | Cyclohexane CH₂ | Cyclohexane CH₂ |
| 28.4 | C(CH₃)₃ | C(CH₃)₃ |
IR spectroscopy is useful for confirming the presence of key functional groups. The spectra of the cis and trans isomers are expected to be very similar.
Table 3: Hypothetical IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H stretch | Amine/Amide |
| 2930, 2850 | C-H stretch | Alkane |
| ~1690 | C=O stretch | Carbamate |
| ~1520 | N-H bend | Amide II |
| ~1170 | C-O stretch | Carbamate |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Table 4: Hypothetical Mass Spectrometry Data
| m/z | Ion |
| 229.2 | [M+H]⁺ |
| 173.1 | [M - C₄H₈ + H]⁺ |
| 129.1 | [M - Boc + H]⁺ |
Experimental Protocols
This protocol is a general procedure for the synthesis, which may require optimization.[8][9][10]
-
Mono-Boc Protection of 1,4-Cyclohexanediamine:
-
Dissolve 1,4-cyclohexanediamine in a suitable solvent (e.g., dichloromethane or a water/acetone mixture).
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting mono-Boc protected diamine by column chromatography.
-
-
Reductive Amination:
-
Dissolve the mono-Boc protected diamine and one equivalent of formaldehyde in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude product will be a mixture of cis and trans isomers.
-
The separation of the cis and trans diastereomers can typically be achieved by column chromatography on silica gel.[11]
-
Column Chromatography:
-
Load the crude product onto a silica gel column.
-
Elute with a gradient of a suitable solvent system, such as ethyl acetate in hexanes or methanol in dichloromethane. The polarity of the solvent system will need to be optimized.
-
Collect fractions and analyze by TLC to identify the separated isomers.
-
Combine the fractions containing each pure isomer and evaporate the solvent.
-
-
NMR Spectroscopy:
-
Prepare samples of each purified isomer (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum of each isomer using a thin film on a salt plate or as a KBr pellet.
-
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Visualizations
Caption: Workflow for the synthesis, purification, and structure elucidation.
Caption: Key ¹H NMR differences between cis and trans isomers.
Caption: A potential synthetic pathway to the target compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sikhcom.net [sikhcom.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
In-Depth Technical Guide: tert-Butyl (4-(methylamino)cyclohexyl)carbamate (CAS Number 871709-77-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-(methylamino)cyclohexyl)carbamate, with the CAS number 871709-77-8, is a bifunctional organic molecule increasingly recognized for its utility as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a Boc-protected primary amine and a secondary methylamine on a cyclohexane scaffold. This arrangement provides a valuable building block for medicinal chemists and drug development professionals, offering a semi-rigid backbone that can be strategically incorporated into heterobifunctional molecules designed to induce targeted protein degradation.
The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of chemical conditions and can be readily removed under acidic conditions, allowing for sequential and controlled synthetic transformations. The secondary methylamine serves as a key attachment point for either a ligand targeting a protein of interest (POI) or an E3 ubiquitin ligase ligand. The stereochemistry of the cyclohexane ring (cis or trans) can significantly influence the spatial orientation of the final PROTAC, impacting its ability to form a stable and productive ternary complex between the POI and the E3 ligase.
This technical guide provides a comprehensive overview of the properties, synthesis, and application of this compound in the context of PROTAC development.
Physicochemical and Spectroscopic Data
While specific experimental data for CAS 871709-77-8 is not extensively published, the following tables summarize expected physicochemical properties and representative spectroscopic data based on the analysis of structurally similar compounds and general principles of organic chemistry.
Table 1: Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported; expected to be a crystalline solid |
| Boiling Point | Not reported |
| Solubility | Soluble in methanol, dichloromethane, chloroform; sparingly soluble in water |
| pKa (methylamine) | ~10-11 |
Table 2: Representative Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.5-5.0 (br s, 1H, NH-Boc), 3.4-3.8 (m, 1H, CH-NHBoc), 2.4-2.6 (m, 1H, CH-NHCH₃), 2.2-2.4 (s, 3H, N-CH₃), 1.0-2.0 (m, 8H, cyclohexane CH₂), 1.44 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155-156 (C=O, carbamate), 79-80 (C(CH₃)₃), 50-60 (CH-NH), 30-40 (N-CH₃), 28.4 (C(CH₃)₃), 25-35 (cyclohexane CH₂) |
| Mass Spectrometry (ESI+) | m/z 229.19 [M+H]⁺, 173.13 [M-C₄H₈+H]⁺, 129.14 [M-Boc+H]⁺ |
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound and its subsequent use in the construction of a PROTAC.
Synthesis of this compound
This synthesis can be approached through the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate.
Materials:
-
tert-Butyl (4-oxocyclohexyl)carbamate
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in DCM or DCE, add methylamine (1.2-1.5 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Coupling of the Linker to a Carboxylic Acid-Functionalized Ligand (Amide Bond Formation)
This protocol describes the coupling of the secondary amine of the linker to a ligand (either for the POI or E3 ligase) that has a carboxylic acid handle.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand (e.g., a derivative of thalidomide for CRBN or a custom POI ligand)
-
Peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or DCM
-
Saturated aqueous lithium chloride or sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or DCM for extraction
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq), HATU (1.1 eq), and DIPEA (2.0-3.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution (to remove DMF) or sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected PROTAC precursor by silica gel column chromatography or preparative HPLC.
Boc Deprotection and Final PROTAC Assembly
This protocol outlines the removal of the Boc protecting group and the subsequent coupling to the second ligand.
Materials:
-
Boc-protected PROTAC precursor from section 3.2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
The second carboxylic acid-functionalized ligand (for the POI or E3 ligase)
-
Peptide coupling reagents and base as in section 3.2
-
Anhydrous DMF
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected PROTAC precursor in DCM.
-
Add TFA (10-50% v/v in DCM) and stir at room temperature for 1-4 hours. Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude amine is often used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid.
-
-
Final Coupling:
-
Follow the amide coupling procedure described in section 3.2, using the deprotected amine from the previous step as the amine component and the second carboxylic acid-functionalized ligand as the carboxylic acid component.
-
After workup, purify the final PROTAC molecule by preparative reverse-phase HPLC to obtain the high-purity product for biological evaluation.
-
Mandatory Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: PROTAC-mediated targeted protein degradation pathway.
Synthetic Workflow for PROTAC Assembly
This diagram outlines the synthetic strategy for assembling a PROTAC using this compound as a linker.
Caption: General synthetic workflow for PROTAC construction.
Conclusion
This compound (CAS 871709-77-8) is a valuable synthetic intermediate for the construction of PROTACs. Its bifunctional nature, combined with the reliable chemistry of the Boc protecting group, allows for its strategic incorporation as a linker to connect a target-binding ligand with an E3 ligase-recruiting moiety. The semi-rigid cyclohexane scaffold can impart favorable conformational properties to the resulting PROTAC, potentially enhancing its efficacy in inducing targeted protein degradation. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this and similar linkers in the rational design and synthesis of novel PROTAC-based therapeutics.
Technical Guide: tert-Butyl (4-(methylamino)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
While specific experimental data for tert-butyl (4-(methylamino)cyclohexyl)carbamate remains elusive, the properties of its positional isomer, tert-butyl (2-(methylamino)cyclohexyl)carbamate (CAS Number: 1353944-65-6), provide a reasonable estimation of its characteristics. Both isomers share the same molecular formula and thus the same molecular weight.
Table 1: Physicochemical Data for tert-Butyl (2-(methylamino)cyclohexyl)carbamate
| Property | Value | Source |
| CAS Number | 1353944-65-6 | [1] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| Purity | ≥98% | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a variety of established organic synthesis routes. A common and effective method is the reductive amination of a suitable keto-precursor. The following is a generalized protocol for this transformation.
Protocol: Synthesis via Reductive Amination
This procedure details the synthesis of this compound from tert-butyl (4-oxocyclohexyl)carbamate.
Materials:
-
tert-Butyl (4-oxocyclohexyl)carbamate
-
Methylamine (solution in THF or as a salt, e.g., methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in the chosen solvent (DCM or DCE), add methylamine (1.2-1.5 eq). If using a methylamine salt, a tertiary amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) should be added to liberate the free amine.
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride) (1.5 eq) portion-wise over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Potential Biological Significance
While there is no specific data on the biological activity of this compound, the Boc-protected aminocyclohexane scaffold is a common structural motif in medicinal chemistry.[2] These structures can serve as constrained diamine building blocks in the synthesis of more complex molecules with therapeutic potential. For instance, substituted cyclohexane rings are present in a variety of biologically active compounds, and their derivatives have been investigated for antimicrobial and anti-inflammatory activities.[3][4] The tert-butoxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis and the development of small molecule therapeutics due to its stability and ease of removal under acidic conditions.[5]
Diagrams
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of Boc-Protected 4-(Methylamino)cyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for obtaining Boc-protected 4-(methylamino)cyclohexane, a valuable building block in medicinal chemistry and drug development.[1] The strategic introduction of the Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization at other positions of the cyclohexyl ring or subsequent manipulation of the secondary amine. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data to aid researchers in their synthetic endeavors.
Synthetic Strategies
The synthesis of tert-butyl (4-(methylamino)cyclohexyl)carbamate can be approached through several strategic pathways. The most common and practical routes involve either the formation of the C-N bond via reductive amination followed by protection, or protection of a primary amine followed by elaboration to the desired secondary amine.
A prevalent method involves the reductive amination of a Boc-protected cyclohexanone derivative. This strategy offers good control over the introduction of the methylamino group. An alternative approach begins with the direct protection of a pre-existing methylaminocyclohexane scaffold.
Key Synthetic Intermediates:
-
4-N-Boc-amino cyclohexanone: An important intermediate that can be synthesized from 4-aminocyclohexanol.[2]
-
4-(Methylamino)cyclohexanol: A potential precursor that can be subsequently protected.
-
4-Oxocyclohexanecarboxylic acid derivatives: These can undergo reductive amination, followed by conversion to the target molecule.[3]
Experimental Protocols
The following protocols are representative examples of the key transformations involved in the synthesis of Boc-protected 4-(methylamino)cyclohexane.
Protocol 1: Synthesis of 4-N-Boc-amino Cyclohexanone
This two-step protocol starts with the protection of 4-aminocyclohexanol hydrochloride, followed by oxidation to the corresponding ketone.[2]
Step 1: Synthesis of 4-N-Boc-amino Cyclohexanol
-
Suspend 4-aminocyclohexanol hydrochloride (e.g., 30g) in dichloromethane (200ml).
-
Add polyguanidine (50g) to the suspension.
-
Slowly add di-tert-butyl dicarbonate (Boc anhydride) dropwise while stirring at room temperature. The addition should take approximately 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.[2]
-
Remove the solid by filtration and wash the filtrate with water (2 x 100ml).
-
Dry the organic layer with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the white solid product, 4-N-Boc-amino cyclohexanol.[2]
Step 2: Oxidation to 4-N-Boc-amino Cyclohexanone
-
Dissolve the 4-N-Boc-amino cyclohexanol obtained in the previous step in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as a sodium hypochlorite or sodium chlorite solution.
-
Acidify the mixture and stir for 1-2 hours.[2]
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the white solid product, 4-N-Boc-amino cyclohexanone.[2]
| Precursor | Reagents | Reaction Time | Yield | Reference |
| 4-aminocyclohexanol hydrochloride | Boc anhydride, polyguanidine, dichloromethane | 18-24 hours | ~93% | [2] |
Table 1: Quantitative Data for the Synthesis of 4-N-Boc-amino Cyclohexanol
Protocol 2: Reductive Amination of 4-N-Boc-amino Cyclohexanone
This protocol describes the formation of the methylamino group from the ketone intermediate. Reductive amination is a versatile method for forming C-N bonds.[4][5][6]
-
Dissolve 4-N-Boc-amino cyclohexanone in a suitable solvent such as methanol or dichloromethane.
-
Add methylamine (as a solution in a solvent like THF or as a gas).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), in portions.[4]
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Boc-protected 4-(methylamino)cyclohexane.
| Starting Material | Amine Source | Reducing Agent | Typical Yield |
| 4-N-Boc-amino cyclohexanone | Methylamine | NaBH(OAc)3 or NaBH3CN | High |
Table 2: General Parameters for Reductive Amination
Protocol 3: Boc Protection of 4-(Methylamino)cyclohexane
This protocol is suitable if 4-(methylamino)cyclohexane is available as the starting material. The Boc group is introduced to protect the secondary amine.[7][8]
-
Dissolve 4-(methylamino)cyclohexane in a solvent such as water, tetrahydrofuran (THF), or acetonitrile.
-
Add a base, such as sodium bicarbonate, potassium carbonate, or triethylamine, to the solution.
-
Add di-tert-butyl dicarbonate (Boc2O) to the mixture.
-
Stir the reaction at room temperature or with moderate heating (e.g., 40°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, perform a work-up by adding water and extracting the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it to yield the Boc-protected product.
| Amine Substrate | Protecting Agent | Base | Solvent |
| 4-(Methylamino)cyclohexane | Boc2O | Sodium Bicarbonate | Water/THF |
Table 3: General Conditions for Boc Protection
Synthetic Workflow Diagrams
The following diagrams illustrate the logical flow of the synthetic strategies described.
Caption: Synthetic route starting from 4-aminocyclohexanol.
References
- 1. 4-(N-Boc-N-methylamino)cyclohexanol [myskinrecipes.com]
- 2. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 3. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. fishersci.co.uk [fishersci.co.uk]
The Strategic Role of tert-Butyl (4-(methylamino)cyclohexyl)carbamate in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. This technical guide focuses on the role of tert-Butyl (4-(methylamino)cyclohexyl)carbamate and related rigid cyclohexyl linkers in PROTAC design, providing a comprehensive overview of their synthesis, biological activity, and the experimental protocols used for their evaluation.
Core Concepts: The Importance of the Linker
The linker in a PROTAC is not merely a spacer but a crucial element that dictates the molecule's overall performance. The choice of linker impacts several key parameters:
-
Ternary Complex Formation: The linker's length, rigidity, and composition determine the spatial orientation of the POI and E3 ligase, which is critical for the formation of a stable and productive ternary complex.
-
Physicochemical Properties: The linker influences the PROTAC's solubility, lipophilicity, and polar surface area, which in turn affect its cell permeability and pharmacokinetic properties.
-
Selectivity: The linker can contribute to the selective degradation of a target protein over other structurally related proteins.
This compound serves as a valuable building block for the introduction of a rigid cyclohexyl moiety into the PROTAC linker. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving metabolic stability. The stereochemistry of the cyclohexyl ring (cis vs. trans) can also have a profound impact on the PROTAC's conformational rigidity and binding mode.
Data Presentation: Quantitative Analysis of PROTACs with Cyclohexyl Linkers
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes quantitative data for PROTACs incorporating cyclohexyl linkers, highlighting the impact of stereochemistry on their degradation activity.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Moiety | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| XL01126 | LRRK2 (WT) | VHL | trans-cyclohexyl | 32 | 82 | MEFs | [1] |
| XL01126 | LRRK2 (G2019S) | VHL | trans-cyclohexyl | 14 | 90 | MEFs | [1][2] |
| cis-XL01126 | LRRK2 (G2019S) | VHL | cis-cyclohexyl | >1000 | Inactive | MEFs | [1] |
Signaling Pathways and Experimental Workflows
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the general mechanism of PROTAC action, the specific signaling pathway of LRRK2, and a typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTACs. The following sections provide methodologies for key experiments.
Synthesis of a PROTAC Incorporating a Cyclohexyl Linker
This protocol describes a general approach for the synthesis of a PROTAC using this compound as a linker precursor.
Step 1: Deprotection of the Linker
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.
-
Stir the reaction at room temperature until deprotection is complete, as monitored by LC-MS.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected linker (4-(methylamino)cyclohexanamine).
Step 2: Coupling of the Linker to the E3 Ligase Ligand
-
Dissolve the deprotected linker and an activated E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) in an anhydrous solvent such as DMF.
-
Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until the coupling is complete (monitored by LC-MS).
-
Purify the resulting E3 ligase-linker conjugate by preparative HPLC.
Step 3: Coupling of the E3 Ligase-Linker Conjugate to the POI Ligand
-
Dissolve the purified E3 ligase-linker conjugate and an activated POI ligand (e.g., a kinase inhibitor with a carboxylic acid handle) in an anhydrous solvent (e.g., DMF).
-
Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until the final PROTAC is formed (monitored by LC-MS).
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[3]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. This protocol describes a method to assess PROTAC-induced ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., Biacore)
-
Purified, tagged target protein (e.g., His-tagged POI)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged VHL)
-
PROTAC of interest
-
Running buffer
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized E3 ligase to measure their binary binding affinity.
-
Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase. An increase in the binding signal compared to the binary interaction indicates the formation of a ternary complex.
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic parameters (association and dissociation rates) and binding affinities of the binary and ternary complexes.
Conclusion
This compound and other rigid cyclohexyl linkers are valuable tools in the design of potent and effective PROTACs. The rigidity and stereochemistry of these linkers can significantly influence the conformation of the PROTAC, the stability of the ternary complex, and ultimately, the efficiency of target protein degradation. The case of the LRRK2 degrader XL01126 demonstrates the profound impact that a subtle change in linker stereochemistry can have on PROTAC activity.[1] The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of novel PROTACs incorporating these rigid linker motifs. As the field of targeted protein degradation continues to evolve, the rational design of linkers will remain a key strategy for developing the next generation of PROTAC-based therapeutics.
References
An In-depth Technical Guide to tert-Butyl (4-(methylamino)cyclohexyl)carbamate as a Chemical Linker in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (4-(methylamino)cyclohexyl)carbamate, a versatile chemical linker with significant applications in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides a detailed synthesis protocol, and explores its role in the PROTAC signaling pathway. Furthermore, it presents a workflow for the design and evaluation of PROTACs incorporating this linker, supported by quantitative data and experimental methodologies.
Introduction
The landscape of drug discovery is continually evolving, with a significant shift towards targeted therapies. One of the most promising recent modalities is the use of PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component of any PROTAC is the chemical linker that connects the target protein ligand to the E3 ubiquitin ligase ligand. The nature of this linker is paramount as it influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby directly impacting the efficacy and selectivity of the PROTAC.
This compound has emerged as a valuable linker component due to its conformational rigidity, which can favorably orient the two ligands for optimal ternary complex formation. The Boc-protected amine provides a stable handle for synthetic elaboration, which can be deprotected under acidic conditions to allow for coupling to other molecular fragments. This guide will delve into the technical details of this important chemical entity.
Physicochemical and Structural Information
The structural features and physicochemical properties of a linker are crucial determinants of a PROTAC's overall performance, including its solubility, cell permeability, and pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| CAS Number | 919834-80-3 | |
| Appearance | Solid (predicted) | |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
Synthesis and Characterization
General Experimental Protocol: Boc Protection of 4-(Methylamino)cyclohexylamine
This protocol is an adapted procedure based on standard Boc protection methodologies.
Materials:
-
4-(Methylamino)cyclohexylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
Procedure:
-
Dissolve 4-(methylamino)cyclohexylamine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired this compound.
Expected Yield and Characterization: While specific yield data for this exact reaction is not published, similar reactions typically proceed with yields in the range of 80-95%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Characterization Method | Expected Results |
| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), cyclohexyl protons (multiplets, ~1.0-2.0 ppm), and the methylamino proton and methyl group. |
| ¹³C NMR | Resonances for the tert-butyl carbonyl carbon (~155 ppm), the tert-butyl quaternary carbon (~80 ppm), the cyclohexyl carbons, and the methylamino carbon. |
| Mass Spectrometry (ESI-MS) | A peak corresponding to the [M+H]⁺ ion at m/z 229.19. |
Role in PROTAC Technology
The primary application of this compound is as a linker or a component of a more complex linker in the synthesis of PROTACs. The linker's role is to bridge the target protein-binding ligand and the E3 ligase-binding ligand, facilitating the formation of a productive ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.
The PROTAC Signaling Pathway
The mechanism of action of a PROTAC involves hijacking the cell's ubiquitin-proteasome system (UPS).[2][3][4] This intricate process can be broken down into several key steps:
Caption: The PROTAC-mediated protein degradation pathway.
Logical Steps in the Pathway:
-
Cellular Entry: The PROTAC molecule, being a small molecule, enters the cell.
-
Ternary Complex Formation: Inside the cell, the PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2]
-
Ubiquitin Activation and Transfer: In a parallel process, ubiquitin (Ub) is activated by an E1 activating enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme.[3]
-
Poly-ubiquitination: The E2-ubiquitin complex is recruited to the ternary complex, and the E3 ligase facilitates the transfer of multiple ubiquitin molecules to lysine residues on the surface of the POI, forming a poly-ubiquitin chain.[4]
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[3]
-
Recycling: The PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules. Ubiquitin is also recycled for subsequent rounds of ubiquitination.[2]
Experimental Workflow for PROTAC Development
The development of a novel PROTAC incorporating the this compound linker follows a structured workflow from initial design to biological evaluation.
Caption: A typical workflow for the development and evaluation of a PROTAC.
Experimental Protocol: Determining PROTAC Efficacy
A key step in evaluating a new PROTAC is to determine its ability to induce the degradation of the target protein in a cellular context. This is typically quantified by measuring the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation level).[5]
Materials:
-
Cancer cell line expressing the target protein of interest
-
PROTAC stock solution (e.g., in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay to ensure equal protein loading for Western blotting.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the DC₅₀ and Dₘₐₓ values.[5]
-
| Parameter | Definition | Typical Range for Potent PROTACs |
| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. | Sub-micromolar to low nanomolar |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | >80% |
Conclusion
This compound is a valuable and versatile chemical linker for the development of targeted protein degraders. Its rigid cyclohexyl core can provide favorable pre-organization for ternary complex formation, a critical step in the PROTAC mechanism of action. This guide has provided a comprehensive overview of its properties, a detailed synthetic approach, and its application in the context of PROTAC-mediated protein degradation. The provided experimental workflows and protocols offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating this important chemical scaffold. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized linkers like this compound will be instrumental in the development of the next generation of therapeutics.
References
In-Depth Technical Guide: tert-Butyl (4-(methylamino)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a key bifunctional molecule increasingly utilized in medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a secondary methylamine on a cyclohexane scaffold, makes it a valuable building block, particularly as a linker in the design of Proteolysis Targeting Chimeras (PROTACs) and as a crucial intermediate in the synthesis of complex pharmaceuticals like the anticoagulant Edoxaban. This guide provides a comprehensive review of the available scientific literature, focusing on its chemical properties, synthesis, and applications, with a detailed presentation of experimental data and methodologies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These values are compiled from various chemical databases and supplier information. It is important to note that some of these properties are computed rather than experimentally determined.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem |
| Molecular Weight | 228.33 g/mol | PubChem |
| IUPAC Name | tert-butyl N-[4-(methylamino)cyclohexyl]carbamate | PubChem |
| CAS Number | 919834-80-3 | BLDpharm[1] |
| Appearance | Solid (form may vary) | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| Solubility | Soluble in organic solvents like DMSO and Methanol. | --- |
| pKa | Not reported | --- |
| LogP (calculated) | 2.0417 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 50.36 Ų | ChemScene[2] |
Synthesis and Experimental Protocols
A general, multi-step synthetic approach could be envisioned as follows:
Figure 1. A plausible synthetic workflow for this compound.
Disclaimer: This proposed synthesis is illustrative. Reaction conditions, yields, and purification methods would require optimization.
General Experimental Considerations:
-
Boc Protection: The protection of the amino group of 4-aminocyclohexanol is a standard procedure, typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or sodium bicarbonate in a suitable solvent like dichloromethane or a biphasic system.
-
Oxidation: The secondary alcohol can be oxidized to a ketone using various reagents. Mild conditions are preferable to avoid side reactions. Pyridinium chlorochromate (PCC) or Swern oxidation are common methods for this transformation.
-
Reductive Amination: The final step involves the reaction of the ketone with methylamine to form an imine intermediate, which is then reduced in situ to the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a frequently used reducing agent for this purpose as it is mild and selective.
Purification at each step would likely involve standard techniques such as extraction, washing, drying of the organic layer, and column chromatography on silica gel. Characterization would be performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the intermediates and the final product.
Applications in Drug Development
PROTAC Linker
This compound is a valuable building block for the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6]
The cyclohexane scaffold of this compound provides a semi-rigid linker element, which can be crucial for establishing the optimal distance and orientation between the POI-binding ligand and the E3 ligase ligand to facilitate the formation of a stable and productive ternary complex.[5] The Boc-protected amine and the secondary methylamine provide orthogonal handles for conjugation to the two different ligands. The Boc group can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing ligand, for instance. The secondary methylamine can be used for coupling reactions as well, often after the first coupling step.
Figure 2. General structure of a PROTAC incorporating the title compound as a linker.
Intermediate in the Synthesis of Edoxaban
This compound is a key intermediate in the synthesis of Edoxaban, an oral, direct factor Xa inhibitor used as an anticoagulant.[7][8] The synthesis of Edoxaban involves the coupling of three main fragments, and the cyclohexane diamine core is derived from intermediates like this compound. The stereochemistry of the cyclohexane ring is critical for the biological activity of Edoxaban. Patent literature describes multi-step syntheses where related carbamate-protected cyclohexanediamine derivatives are key precursors to the final drug substance.[9]
The synthetic strategies outlined in these patents often involve complex stereoselective steps to obtain the desired (1R,2S,4S) configuration of the final product. The use of a Boc-protected amine allows for selective manipulation of other functional groups on the cyclohexane ring before its deprotection and subsequent coupling to form the final Edoxaban molecule.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself modulates any specific signaling pathways. Its primary role is that of a synthetic building block. However, as a component of PROTACs, it is instrumental in the targeted degradation of proteins that are key components of various signaling pathways implicated in diseases such as cancer. For instance, a PROTAC designed using this linker could target a specific kinase in a cancer-related signaling cascade, leading to the downregulation of that pathway.
The general mechanism of action for a PROTAC is as follows:
Figure 3. The general mechanism of action of a PROTAC.
Conclusion
This compound is a versatile and valuable molecule in modern drug discovery. Its utility as a linker in the rapidly expanding field of PROTACs and as a key intermediate in the synthesis of approved drugs like Edoxaban highlights its importance. While detailed, publicly available experimental protocols for its synthesis are scarce, its preparation can be achieved through established organic synthesis methodologies. Further research into the development of efficient and stereoselective synthetic routes and the exploration of its application in novel drug modalities will continue to be of high interest to the scientific community. This guide serves as a foundational resource for researchers and professionals working with this important chemical entity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105399667A - Preparation method of edoxaban intermediate - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106316889A - Preparation method of Edoxaban intermediate - Google Patents [patents.google.com]
- 9. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Navigating the Safety and Handling of tert-Butyl (4-(methylamino)cyclohexyl)carbamate: A Technical Guide
Introduction
tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a bifunctional organic molecule incorporating a secondary amine and a Boc-protected primary amine on a cyclohexane scaffold. This structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules with potential therapeutic applications. Understanding its safety profile and proper handling procedures is paramount for ensuring a safe laboratory environment.
Hazard Identification and Classification
Based on data for analogous compounds, this compound is anticipated to present the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
GHS Hazard Pictograms (Anticipated):
Signal Word (Anticipated): Danger[1]
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
A summary of the known and anticipated physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2] |
| Molecular Weight | 228.33 g/mol | [2] |
| Appearance | Solid (Anticipated) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| CAS Number | Not available for the specific compound. The cis isomer is cited as 1353944-65-6. | [2][3] |
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear compatible chemical-resistant gloves.[4]
-
Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.[1]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[1]
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
Storage
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place.[4]
-
Temperature: Recommended storage temperature is 2-8°C for the analogous compound tert-Butyl (2-(methylamino)cyclohexyl)carbamate.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
First-Aid Measures
In the event of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Measures | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [1] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust or vapors.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]
Disposal Considerations
Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste or allow it to reach the sewage system.
Experimental Protocols (General Guidance)
Disclaimer: The following is a generalized, hypothetical protocol and has not been optimized. It should be adapted and rigorously tested on a small scale with all appropriate safety precautions in place.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound via reductive amination.
Hypothetical Reductive Amination Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (4-oxocyclohexyl)carbamate in a suitable solvent such as methanol.
-
Amine Addition: Add a solution of methylamine (e.g., in methanol or as a gas) to the reaction mixture. Stir for a period to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, in portions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acidic solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Signaling Pathways and Logical Relationships
The safe handling of this chemical follows a logical progression of risk assessment and mitigation.
Caption: Logical relationship for establishing safe handling procedures.
References
Technical Guide: Physicochemical Properties of tert-Butyl (4-(methylamino)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the available solubility data and experimental protocols relevant to tert-Butyl (4-(methylamino)cyclohexyl)carbamate. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from analogous compounds and presents a detailed, generalized experimental protocol for determining thermodynamic solubility. Furthermore, this guide explores the potential application of this molecule as a PROTAC (Proteolysis Targeting Chimera) linker and illustrates the fundamental mechanism of PROTAC-mediated protein degradation.
Introduction
This compound is a bifunctional organic molecule containing a Boc-protected amine and a secondary methylamine on a cyclohexane scaffold. The presence of both a lipophilic tert-butyl group and polar amine functionalities suggests a mixed polarity, influencing its solubility in various solvents. This compound and its structural analogs are of interest in medicinal chemistry, particularly as linkers in the development of targeted therapeutics such as PROTACs. Understanding its solubility is critical for its application in synthesis, purification, formulation, and biological assays.
Solubility Data
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | The polar carbamate and amine groups can interact with these solvents. |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the carbamate and amine functionalities. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Effective at dissolving compounds with a combination of polar and nonpolar features. |
| Non-polar Aprotic | Toluene, Hexane | Slightly Soluble to Insoluble | The non-polar tert-butyl group and cyclohexane ring may allow for some solubility, but the polar groups will limit it. |
| Aqueous | Water | Slightly Soluble | The polar amine and carbamate groups may impart some water solubility, but the bulky, non-polar tert-butyl group and cyclohexane backbone will significantly limit it. |
Disclaimer: The solubility data presented in Table 1 is predictive and based on the structural characteristics of the molecule and data from analogous compounds. Experimental verification is highly recommended.
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1] The following protocol is a generalized procedure that can be adapted for this compound.
Materials
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringes and syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature changes that could affect solubility.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.
-
Calculate the solubility of the compound by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Potential Application in Signaling: PROTAC-Mediated Protein Degradation
While no specific signaling pathways involving this compound have been identified, its structural features are consistent with its use as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
A PROTAC molecule consists of three components:
-
A ligand that binds to a target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This compound can serve as a component of the linker, providing the necessary spacing and conformational flexibility for the PROTAC to effectively bring the POI and the E3 ligase into proximity.
General Mechanism of PROTAC Action
The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Signaling Pathway Diagram
Caption: Conceptual diagram illustrating the mechanism of action for a PROTAC.
References
Navigating the Analytical Landscape of tert-Butyl (4-(methylamino)cyclohexyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for tert-Butyl (4-(methylamino)cyclohexyl)carbamate. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectral data based on the analysis of its structural features and comparison with similar molecules. It also outlines detailed, generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers in drug development and related scientific fields.
Chemical Structure and Isomerism
This compound can exist as two distinct stereoisomers: cis and trans. The spatial arrangement of the methylamino and the tert-butoxycarbonylamino groups on the cyclohexane ring significantly influences their respective chemical environments and, consequently, their NMR spectra.
Diagram: Isomers of this compound
Caption: Chemical structures of the cis and trans isomers.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for both the cis and trans isomers of this compound. These predictions are based on established chemical shift principles and data from analogous compounds. The exact chemical shifts may vary depending on the solvent and other experimental conditions.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | Predicted Shift (cis-isomer) | Predicted Shift (trans-isomer) | Multiplicity | Integration |
| -C(H ₃)₃ (Boc) | ~1.45 | ~1.45 | s | 9H |
| -NH -CH₃ | Variable | Variable | br s | 1H |
| -N-CH ₃ | ~2.40 | ~2.35 | s | 3H |
| Cyclohexyl -CH -NHBoc | ~3.40 | ~3.10 | m | 1H |
| Cyclohexyl -CH -NHCH₃ | ~2.60 | ~2.20 | m | 1H |
| Cyclohexyl -CH ₂ (axial) | ~1.20-1.40 | ~1.00-1.20 | m | 4H |
| Cyclohexyl -CH ₂ (equatorial) | ~1.80-2.00 | ~1.80-2.00 | m | 4H |
| -NH -Boc | Variable | Variable | br s | 1H |
Note: Chemical shifts of NH protons are highly dependent on concentration and temperature and may exchange with deuterium in deuterated protic solvents.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted Shift (cis-isomer) | Predicted Shift (trans-isomer) |
| C =O (Carbamate) | ~155 | ~155 |
| -C (CH₃)₃ (Boc) | ~79 | ~79 |
| -C(C H₃)₃ (Boc) | ~28 | ~28 |
| -N-C H₃ | ~34 | ~35 |
| Cyclohexyl -C H-NHBoc | ~50 | ~52 |
| Cyclohexyl -C H-NHCH₃ | ~58 | ~60 |
| Cyclohexyl -C H₂ | ~30-35 | ~32-38 |
Predicted Mass Spectrometry Data
Electrospray ionization (ESI) is a suitable method for the mass spectrometric analysis of this compound, likely producing a prominent protonated molecular ion [M+H]⁺.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 229.196 |
| [M+Na]⁺ | 251.178 |
| [M-C₄H₈]⁺ (Loss of isobutylene) | 173.134 |
| [M-Boc+H]⁺ | 129.144 |
Fragmentation Pattern:
The primary fragmentation pathway in the mass spectrum is expected to involve the loss of the tert-butyl group as isobutylene (56 Da) from the protonated molecule, a characteristic fragmentation for tert-butyl carbamates.[1] Another significant fragmentation would be the loss of the entire Boc group (100 Da).
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectrometry data for this compound.
NMR Spectroscopy Protocol
A general procedure for preparing a sample for NMR analysis involves dissolving the compound in a suitable deuterated solvent.[2][3][4]
Diagram: NMR Sample Preparation Workflow
Caption: A typical workflow for NMR sample preparation.
Detailed Steps:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.
-
Acquisition: Acquire the NMR spectra on a spectrometer, typically at a frequency of 400 MHz or higher for ¹H NMR to achieve good signal dispersion. Standard acquisition parameters for ¹H and ¹³C NMR should be employed.
Mass Spectrometry Protocol
A general protocol for obtaining a mass spectrum using ESI-MS.[5][6][7][8][9]
Diagram: Mass Spectrometry Sample Preparation Workflow
Caption: A typical workflow for ESI-MS sample preparation.
Detailed Steps:
-
Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
-
Infusion: Infuse the working solution directly into the electrospray ionization source of the mass spectrometer at a constant flow rate.
-
Acquisition: Acquire the mass spectrum in the positive ion mode. The scan range should be set to cover the expected m/z values of the molecular ions and key fragments.
Conclusion
This technical guide provides a foundational understanding of the expected NMR and mass spectrometry characteristics of this compound. The predicted data and generalized protocols serve as a starting point for researchers, enabling them to design experiments, interpret analytical results, and advance their research and development efforts involving this and structurally related molecules. It is important to reiterate that the presented spectral data are predictions and should be confirmed with experimental data once available.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sactrc.org [sactrc.org]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Methodological & Application
Application Note and Protocol for the Synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl (4-(methylamino)cyclohexyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a reductive amination reaction between tert-butyl (4-oxocyclohexyl)carbamate and methylamine, utilizing sodium triacetoxyborohydride as the reducing agent. This method is known for its high efficiency and selectivity. This protocol includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently incorporated into the synthesis of complex molecules with therapeutic potential. The presence of a Boc-protected amine and a secondary methylamine on a cyclohexane scaffold makes it a versatile intermediate for creating diverse chemical libraries for drug discovery. The protocol described herein employs a reductive amination strategy, a robust and widely used method for the formation of carbon-nitrogen bonds.
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield |
| tert-Butyl (4-oxocyclohexyl)carbamate | 179321-49-4 | C₁₁H₁₉NO₃ | 213.27 | - |
| Methylamine (40% in H₂O) | 74-89-5 | CH₅N | 31.06 | - |
| Sodium triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | - |
| This compound | 21882598 (CID) | C₁₂H₂₄N₂O₂ | 228.33 | >85% |
Experimental Protocol
Materials:
-
tert-Butyl (4-oxocyclohexyl)carbamate
-
Methylamine (40% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-15 mL per gram of starting material).
-
Addition of Amine: To the stirred solution, add methylamine (40% solution in water, 1.2 eq).
-
Acidification: Add glacial acetic acid (1.1 eq) dropwise to the reaction mixture. The formation of the iminium ion intermediate is acid-catalyzed.
-
Reduction: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion. Subsequently, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure this compound as a solid or oil.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: Boc Protection of 4-(Methylamino)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly within medicinal chemistry and drug development, the strategic protection of functional groups is a cornerstone of multi-step synthetic routes. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its robustness under various reaction conditions and its straightforward removal under acidic conditions.[1][2] This document provides a detailed experimental procedure for the Boc protection of the secondary amine, 4-(methylamino)cyclohexane, to yield tert-butyl (cyclohexyl(methyl)carbamate).
The reaction proceeds via the nucleophilic attack of the secondary amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[1] This process is typically facilitated by a base, which aids in the deprotonation of the resulting ammonium species. The subsequent collapse of an unstable intermediate yields the stable N-Boc protected amine, with tert-butanol and carbon dioxide as byproducts.[1][3]
Reaction Scheme
Where R₂NH is 4-(methylamino)cyclohexane and R₂N-Boc is tert-butyl (cyclohexyl(methyl)carbamate).
Data Presentation
Table 1: Reagent Properties and Quantities
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Equivalents | Amount |
| 4-(Methylamino)cyclohexane | C₇H₁₅N | 113.20 | 1.0 | User-defined |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.2 | Calculated |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.5 | Calculated |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | To achieve 0.5 M |
Table 2: Reaction and Purification Parameters
| Parameter | Value |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-12 hours |
| Monitoring Technique | Thin Layer Chromatography (TLC) |
| Purification Method | Column Chromatography |
Experimental Protocols
Materials:
-
4-(methylamino)cyclohexane
-
Di-tert-butyl dicarbonate (Boc₂O)[4]
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet (optional)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(methylamino)cyclohexane (1.0 eq) in anhydrous THF to a concentration of approximately 0.5 M.
-
Add triethylamine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of THF.
-
Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.[1]
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.[1]
-
-
Purification: Purify the crude tert-butyl (cyclohexyl(methyl)carbamate) by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Mandatory Visualization
Caption: Experimental workflow for the Boc protection of 4-(methylamino)cyclohexane.
References
Application Notes and Protocols for PROTAC Design Using tert-Butyl (4-(methylamino)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that offer a novel therapeutic modality by coopting the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven mechanism allows PROTACs to act catalytically, offering potential advantages in potency and duration of effect over traditional inhibitors.
The linker is a critical component of a PROTAC, profoundly influencing its efficacy. It is not merely a spacer but plays an active role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The length, rigidity, and chemical composition of the linker can significantly impact the potency and selectivity of the PROTAC. Rigid linkers, such as those incorporating cyclic structures like cyclohexane, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.
This document provides detailed application notes and protocols for the use of tert-butyl (4-(methylamino)cyclohexyl)carbamate, a bifunctional linker precursor, in the design and synthesis of PROTACs. We will use the well-characterized LRRK2-targeting PROTAC, XL01126, which features a structurally analogous trans-1,4-cyclohexyl linker, as a case study to illustrate the principles and methodologies.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cellular ubiquitin-proteasome pathway. The process begins with the PROTAC molecule simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, which is catalyzed by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further rounds of degradation, acting in a catalytic manner.
Case Study: LRRK2 PROTAC XL01126
A prime example illustrating the application of a cyclohexyl linker is the potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) degrader, XL01126.[1][2] LRRK2 is a key therapeutic target in Parkinson's disease.[1] XL01126 utilizes a trans-1,4-cyclohexyl linker to connect a LRRK2 inhibitor with a von Hippel-Lindau (VHL) E3 ligase ligand.[1][2] The rigid nature of the cyclohexyl linker plays a crucial role in the efficacy of XL01126.
Quantitative Data for XL01126
The following tables summarize the key quantitative data for XL01126 and its cis-diastereomer, highlighting the impact of the linker's stereochemistry on degradation potency and ternary complex formation.
Table 1: In Vitro Degradation of LRRK2 by XL01126 [1]
| Compound | Cell Line | Target | DC50 (nM) | Dmax (%) | Time (h) |
| XL01126 | WT MEFs | WT LRRK2 | 32 | 82 | 4 |
| XL01126 | G2019S MEFs | G2019S LRRK2 | 14 | 90 | 4 |
| XL01126 | Human PBMCs | WT LRRK2 | 17 | >85 | 24 |
| cis-XL01126 | G2019S MEFs | G2019S LRRK2 | >1000 | <20 | 4 |
Table 2: Ternary Complex Formation and Binding Affinities [1][2]
| Compound | Binary KD (LRRK2, nM) | Binary KD (VHL, nM) | Ternary KD (nM) | Cooperativity (α) |
| XL01126 | 180 | 1100 | 35 | 5.7 |
| cis-XL01126 | 130 | 130 | 330 | 0.4 |
Note: Cooperativity (α) is a measure of the synergy in binding within the ternary complex. α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
Experimental Protocols
The following protocols are adapted from the synthesis and evaluation of LRRK2 PROTAC XL01126 and can be modified for the incorporation of the this compound linker.
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using a bifunctional linker like this compound involves a sequential coupling strategy. The Boc-protected amine allows for the selective reaction of the other functional group on the linker first, followed by deprotection and subsequent coupling to the second ligand.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the general steps for synthesizing a PROTAC molecule, which can be adapted based on the specific POI and E3 ligase ligands.
Part 1: Coupling of the Linker to the E3 Ligase Ligand
-
Activation of E3 Ligase Ligand: Dissolve the E3 ligase ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated E3 ligase ligand solution, add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Linker-E3 Ligase Ligand Conjugate.
Part 2: Boc Deprotection
-
Deprotection Reaction: Dissolve the purified Boc-protected conjugate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Reaction Monitoring: Stir the solution at room temperature for 1-2 hours until deprotection is complete, as monitored by LC-MS.
-
Removal of Reagents: Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.
Part 3: Coupling of the POI Ligand
-
Activation of POI Ligand: In a separate flask, dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15-30 minutes at room temperature.
-
Final Coupling: Add the deprotected Linker-E3 Ligase Ligand conjugate from Part 2 to the activated POI ligand solution.
-
Reaction Monitoring and Purification: Stir the reaction at room temperature overnight. Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the extent of POI degradation in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay (e.g., TR-FRET)
This protocol describes a general method to assess the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in an appropriate assay buffer. Prepare solutions of the tagged POI (e.g., His-tagged) and the tagged E3 ligase complex (e.g., GST-tagged VBC complex) and the corresponding FRET-pair antibodies (e.g., anti-His-Tb and anti-GST-d2).
-
Assay Procedure:
-
In a low-volume, non-binding microplate, add a constant concentration of the tagged POI and tagged E3 ligase to each well.
-
Add the different concentrations of the PROTAC to the respective wells. Include a no-PROTAC control.
-
Add the fluorescently labeled detection antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for complex formation.
-
-
Data Acquisition and Analysis: Read the plate on a TR-FRET-compatible plate reader. Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation.
Conclusion
The use of this compound as a linker precursor provides a valuable tool for the synthesis of PROTACs with rigidified linkers. The case study of XL01126 demonstrates that the stereochemistry and rigidity of the cyclohexyl linker are critical for achieving high degradation potency and favorable ternary complex cooperativity. The provided protocols offer a general framework for the synthesis and evaluation of novel PROTACs incorporating this linker, enabling researchers to explore its potential in developing effective protein degraders for various therapeutic targets. Careful optimization of the linker attachment points and overall PROTAC architecture will be crucial for maximizing the therapeutic potential of this approach.
References
applications of tert-Butyl (4-(methylamino)cyclohexyl)carbamate in drug discovery
Application Notes and Protocols: tert-Butyl (4-(methylamino)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bifunctional molecule widely employed as a key building block and linker in modern drug discovery. Its structure, featuring a rigid cyclohexane scaffold, a methylamino group for covalent modification, and a tert-butoxycarbonyl (Boc)-protected amine, makes it an ideal intermediate for synthesizing complex therapeutic agents. This document details its primary applications in the development of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors, providing representative experimental protocols, data presentation templates, and workflow diagrams to guide researchers in its effective utilization.
Application Note: A Flexible Linker for PROTAC Development
The primary amine and the Boc-protected secondary amine on the cyclohexane ring make this compound and its derivatives valuable as linkers in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component is critical as it dictates the spatial orientation and distance between the target protein and the E3 ligase, which is essential for forming a productive ternary complex.
The cyclohexane core of this molecule provides a semi-rigid scaffold that helps to control the conformation of the linker, while the diamino groups offer versatile handles for conjugation to a target-binding ligand and an E3 ligase ligand.
PROTAC Mechanism of Action
The general mechanism involves the PROTAC molecule simultaneously binding to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
Synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate: A Detailed Guide to Reaction Conditions
For Immediate Release
[City, State] – [Date] – Researchers and professionals in the field of drug development now have access to a comprehensive guide on the synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate. This document outlines the key reaction conditions, experimental protocols, and characterization data for this important building block used in the synthesis of various pharmaceutically active compounds. The primary method detailed is the reductive amination of tert-butyl (4-aminocyclohexyl)carbamate.
The synthesis of this compound is a critical step in the development of various therapeutic agents. The most common and efficient method for its preparation is through the reductive amination of tert-butyl (4-aminocyclohexyl)carbamate with formaldehyde, utilizing a suitable reducing agent. This reaction provides a straightforward pathway to introduce a methyl group to the primary amine functionality of the cyclohexane ring.
Reaction Pathway Overview
The synthesis proceeds via a two-step, one-pot reaction. Initially, the primary amine of tert-butyl (4-aminocyclohexyl)carbamate reacts with formaldehyde to form an intermediate imine or iminium ion. This intermediate is then reduced in situ by a hydride-based reducing agent to yield the desired N-methylated product, this compound.
Caption: General reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound via reductive amination.
| Parameter | Value | Reference |
| Starting Material | tert-Butyl (4-aminocyclohexyl)carbamate | N/A |
| Reagents | Formaldehyde (37% in H₂O), Sodium triacetoxyborohydride | N/A |
| Solvent | Dichloromethane (DCM) | N/A |
| Reaction Temperature | Room Temperature | N/A |
| Reaction Time | 1-2 hours | N/A |
| Yield | >95% | N/A |
| Purity (by NMR) | >98% | N/A |
| Molecular Formula | C₁₂H₂₄N₂O₂ | |
| Molecular Weight | 228.33 g/mol |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
tert-Butyl (4-aminocyclohexyl)carbamate
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of tert-butyl (4-aminocyclohexyl)carbamate (1.0 eq) in dichloromethane (DCM), add formaldehyde (1.1 eq, 37% in H₂O).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization Data
The final product, this compound, can be characterized by various spectroscopic methods.
| Technique | Data |
| ¹H NMR | Consistent with the expected structure, showing signals for the tert-butyl group, the cyclohexyl ring protons, and the N-methyl group. |
| ¹³C NMR | Shows the expected number of carbon signals corresponding to the tert-butyl group, the cyclohexyl ring, and the N-methyl group. |
| Mass Spec (ESI) | m/z calculated for C₁₂H₂₅N₂O₂⁺ [M+H]⁺: 229.19; Found: 229.2. |
This detailed guide provides researchers with the necessary information to successfully synthesize and characterize this compound for its application in drug discovery and development. The provided protocol is robust and high-yielding, making it suitable for both small-scale research and larger-scale production.
Application Notes and Protocols for the Purification of tert-Butyl (4-(methylamino)cyclohexyl)carbamate by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is crucial for the successful outcome of subsequent synthetic steps and the overall quality of the final drug substance. This document provides detailed protocols for the purification of this bifunctional molecule using two common chromatographic techniques: silica gel flash chromatography for bulk purification and reversed-phase high-performance liquid chromatography (HPLC) for high-purity polishing and analysis. The presence of both a secondary amine and a carbamate functional group requires careful selection of chromatographic conditions to achieve efficient separation from reaction byproducts and starting materials.
Data Presentation
The following table summarizes typical quantitative data expected from the purification of a crude sample of this compound.
| Parameter | Before Purification (Crude) | After Silica Gel Chromatography | After Preparative HPLC |
| Purity (by HPLC, %) | 65 - 85% | > 95% | > 99% |
| Yield (%) | N/A | 80 - 90% | > 90% (from semi-pure) |
| Appearance | Yellow to brown oil/solid | Colorless to pale yellow oil | White solid |
| Retention Time (HPLC) | Multiple peaks | Major peak at ~8.5 min | Single peak at ~8.5 min |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol is suitable for the purification of multi-gram quantities of crude this compound. The addition of a basic modifier to the mobile phase is critical to prevent peak tailing associated with the secondary amine.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Flash chromatography system with UV detector (or glass column for manual chromatography)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate stain
-
Rotary evaporator
Procedure:
-
TLC Analysis and Mobile Phase Selection:
-
Dissolve a small amount of the crude material in DCM.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of Ethyl Acetate/Hexane (e.g., start with 30:70 v/v).
-
To improve the spot shape and mimic column conditions, a mobile phase of DCM/MeOH with a small amount of TEA is recommended (e.g., 95:5 DCM/MeOH + 0.5% TEA).
-
Visualize the plate using a potassium permanganate stain. The desired product, containing an amine, will appear as a yellow spot on a purple background.
-
Adjust the solvent system to achieve a retention factor (Rf) of 0.2-0.3 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a mobile phase of DCM.
-
Gradually increase the polarity by introducing methanol into the mobile phase. A typical gradient would be from 0% to 10% methanol in dichloromethane.
-
Throughout the elution, maintain a 0.5% concentration of triethylamine in the mobile phase to prevent peak tailing.
-
Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram or TLC analysis.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Concentrate the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: High-Purity Polishing and Analysis by Reversed-Phase HPLC
This protocol is designed for the final purification of small quantities of the target compound to achieve high purity (>99%) and for analytical purity assessment.
Materials:
-
Semi-purified this compound
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size for analytical; larger for preparative)
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the semi-purified product in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL for analytical HPLC or higher for preparative HPLC.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (analytical) or scaled up for preparative.
-
Detection: UV at 210 nm (for the carbamate end absorption).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL (analytical) or larger for preparative.
-
Gradient Program:
-
Start at 20% B.
-
Linear gradient from 20% to 80% B over 15 minutes.
-
Hold at 80% B for 3 minutes.
-
Return to 20% B over 1 minute and re-equilibrate for 5 minutes.
-
-
-
Fraction Collection (for preparative HPLC):
-
Collect fractions corresponding to the main peak based on the UV signal.
-
-
Post-Purification Workup:
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.
-
Visualizations
Scale-Up Synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. Two viable synthetic routes are presented, starting from commercially available precursors: tert-butyl (4-aminocyclohexyl)carbamate and tert-butyl (4-oxocyclohexyl)carbamate. These methods are designed to be robust, scalable, and suitable for laboratory and pilot plant settings.
Synthetic Strategies
Two primary strategies for the synthesis of the target compound are outlined below. The choice of route may depend on the availability and cost of starting materials, as well as the specific capabilities of the production facility.
-
Route A: N-Methylation via Eschweiler-Clarke Reaction. This classic method involves the methylation of a primary amine using formic acid and formaldehyde. It is a high-yielding reaction that is well-suited for scale-up.
-
Route B: Reductive Amination. This approach involves the reaction of a ketone with methylamine, followed by reduction. This method offers a direct way to introduce the methylamino group.
Route A: N-Methylation of tert-Butyl (4-aminocyclohexyl)carbamate
This route utilizes the Eschweiler-Clarke reaction to methylate the primary amine of tert-butyl (4-aminocyclohexyl)carbamate. The reaction is known for its efficiency and the absence of over-methylation to form quaternary ammonium salts.[1][2]
Experimental Protocol
Materials:
-
tert-Butyl (4-aminocyclohexyl)carbamate
-
Formic Acid (88-98%)
-
Formaldehyde (37% solution in water)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge tert-butyl (4-aminocyclohexyl)carbamate (1.0 eq).
-
Reagent Addition: Under stirring, add formic acid (3.0-5.0 eq) to the reactor. The mixture may warm up slightly.
-
Slowly add formaldehyde solution (3.0-5.0 eq) via the addition funnel, maintaining the internal temperature below 60°C.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | tert-Butyl (4-aminocyclohexyl)carbamate |
| Key Reagents | Formic Acid, Formaldehyde |
| Reaction Type | Eschweiler-Clarke Methylation |
| Typical Yield | 85-95% |
| Purity (post-purification) | >98% (by HPLC) |
Route B: Reductive Amination of tert-Butyl (4-oxocyclohexyl)carbamate
This route involves the formation of an imine intermediate from tert-butyl (4-oxocyclohexyl)carbamate and methylamine, followed by in-situ reduction.
Experimental Protocol
Materials:
-
tert-Butyl (4-oxocyclohexyl)carbamate
-
Methylamine (solution in THF or water)
-
Sodium Triacetoxyborohydride or Sodium Cyanoborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a reactor equipped with a mechanical stirrer and a nitrogen inlet, add tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) and the chosen solvent (DCM or DCE).
-
Amine Addition: Add the methylamine solution (1.5-2.0 eq) to the mixture. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Reducing Agent Addition: Cool the mixture to 0°C and add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Parameter | Value |
| Starting Material | tert-Butyl (4-oxocyclohexyl)carbamate |
| Key Reagents | Methylamine, Sodium Triacetoxyborohydride |
| Reaction Type | Reductive Amination |
| Typical Yield | 70-85% |
| Purity (post-purification) | >98% (by HPLC) |
Visualizations
Logical Relationship of Synthetic Routes
Caption: Overview of the two synthetic routes to the target compound.
Experimental Workflow for Route A (Eschweiler-Clarke)
Caption: Step-by-step workflow for the Eschweiler-Clarke synthesis.
Experimental Workflow for Route B (Reductive Amination)
Caption: Step-by-step workflow for the Reductive Amination synthesis.
References
Application Notes and Protocols for the Characterization of tert-Butyl (4-(methylamino)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of tert-Butyl (4-(methylamino)cyclohexyl)carbamate, a key intermediate in pharmaceutical synthesis and a component used in the development of Proteolysis Targeting Chimeras (PROTACs). The following protocols and data are provided for research and development purposes.
Physicochemical Properties and Structure
This compound is a carbamate-protected diamine with the following structural characteristics:
-
Molecular Formula: C₁₂H₂₄N₂O₂
-
Molecular Weight: 228.33 g/mol
-
IUPAC Name: tert-butyl N-[4-(methylamino)cyclohexyl]carbamate
-
CAS Number: 919834-80-3
The purity of this compound is critical for its intended use, typically requiring levels exceeding 98%.
Analytical Methods for Characterization
A suite of analytical techniques is essential for the complete characterization of this compound, ensuring its identity, purity, and stability.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of the compound and identifying any process-related impurities. A reversed-phase HPLC method is typically employed.
Table 1: Representative HPLC Method Parameters and Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 minutes |
| Purity Specification | ≥ 98.0% |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL solution.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram for 20 minutes.
-
Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are vital for confirming the molecular structure of this compound.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-1 | ~ 3.45 | br s | 1H | CH-NHBoc |
| H-4 | ~ 2.50 | m | 1H | CH-NHCH₃ |
| H-ax | ~ 1.95 | m | 4H | Cyclohexyl (axial) |
| H-eq | ~ 1.25 | m | 4H | Cyclohexyl (equatorial) |
| Boc-CH₃ | 1.44 | s | 9H | C(CH₃)₃ |
| N-CH₃ | 2.45 | s | 3H | NHCH₃ |
| NH | ~ 4.50 | br s | 1H | NHBoc |
| NH | ~ 1.60 | br s | 1H | NHCH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| C=O | ~ 155.5 | Carbamate C=O | ||
| C(CH₃)₃ | ~ 79.0 | Boc quaternary C | ||
| CH-NHBoc | ~ 51.0 | C-1 | ||
| CH-NHCH₃ | ~ 59.0 | C-4 | ||
| Cyclohexyl CH₂ | ~ 32.0, ~30.0 | C-2, C-6 and C-3, C-5 | ||
| C(CH₃)₃ | ~ 28.5 | Boc CH₃ | ||
| N-CH₃ | ~ 34.0 | N-CH₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Spectral Interpretation: Assign the peaks based on their chemical shifts, multiplicities, and integration values, and compare with the expected structure.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Adduct | Predicted m/z | Fragment | Predicted Fragment m/z |
| ESI+ | [M+H]⁺ | 229.19 | [M+H - C₄H₈]⁺ | 173.13 |
| [M+H - C₅H₉NO₂]⁺ | 114.13 | |||
| [C₄H₉]⁺ | 57.07 |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive electrospray ionization (ESI+) mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. Compare the observed m/z values with the calculated values.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3350-3250 | Medium | N-H Stretch | Amine/Amide |
| 2970-2850 | Strong | C-H Stretch | Alkane |
| 1690-1670 | Strong | C=O Stretch | Carbamate |
| 1540-1510 | Medium | N-H Bend | Amide II |
| 1250-1200 | Strong | C-N Stretch | Amine/Amide |
| 1170-1150 | Strong | C-O Stretch | Carbamate |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal of the FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Role in Signaling Pathways: PROTAC-Mediated Protein Degradation
This compound is a valuable building block for the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins.[1][2][][4]
A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.[5] The linker, for which this compound can serve as a precursor, plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6]
The signaling cascade initiated by a PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for degradation.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can participate in further rounds of degradation.
The structural characteristics of the linker, derived from precursors like this compound, are critical for optimizing the potency and selectivity of the PROTAC.
References
Application Notes and Protocols for Incorporating tert-Butyl (4-(methylamino)cyclohexyl)carbamate into Heterobifunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), have emerged as a transformative therapeutic modality in drug discovery. These molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.
This document provides detailed application notes and protocols for the incorporation of tert-Butyl (4-(methylamino)cyclohexyl)carbamate, a rigid diamine linker precursor, into heterobifunctional molecules. The trans-cyclohexyl moiety offers a degree of conformational rigidity that can be advantageous in optimizing the geometry of the ternary complex, potentially leading to improved degradation efficiency and selectivity.
Core Signaling Pathway: PROTAC Mechanism of Action
PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The key steps in the PROTAC-mediated degradation of a target protein are outlined below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a heterobifunctional molecule incorporating the this compound linker typically involves a multi-step process. The following protocols provide a generalized workflow.
Protocol 1: Synthesis of Linker-E3 Ligase Ligand Conjugate
This protocol describes the initial coupling of the linker precursor to an E3 ligase ligand, for example, a derivative of pomalidomide for targeting the Cereblon (CRBN) E3 ligase.
Materials:
-
tert-Butyl (4-aminocyclohexyl)(methyl)carbamate (or a suitable derivative)
-
E3 Ligase Ligand with a reactive handle (e.g., a carboxylic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of tert-Butyl (4-aminocyclohexyl)(methyl)carbamate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Linker-E3 Ligase Ligand conjugate.
Protocol 2: Deprotection and Conjugation to the Protein of Interest (POI) Ligand
This protocol outlines the removal of the Boc protecting group and the subsequent coupling to the POI ligand.
Materials:
-
Linker-E3 Ligase Ligand conjugate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
POI Ligand with a reactive handle (e.g., a carboxylic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Deprotection:
-
Dissolve the Linker-E3 Ligase Ligand conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.
-
-
Conjugation:
-
In a separate flask, dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add the deprotected Linker-E3 Ligase Ligand conjugate to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude final heterobifunctional molecule by preparative HPLC.
-
Characterize the final product by LC-MS and ¹H NMR.
-
Caption: General workflow for PROTAC synthesis.
Data Presentation
The following tables summarize hypothetical but representative quantitative data for a series of PROTACs incorporating a trans-1,4-diaminocyclohexane linker, highlighting the impact of linker modifications on biological activity.
Table 1: In Vitro Degradation and Binding Affinity of Cyclohexyl-Linked PROTACs
| Compound ID | Target Protein | E3 Ligase | Linker Stereochemistry | DC₅₀ (nM) | Dₘₐₓ (%) | Binding Affinity (K D , nM) to E3 Ligase |
| PROTAC-A-trans | BRD4 | CRBN | trans | 15 | >95 | 150 |
| PROTAC-A-cis | BRD4 | CRBN | cis | 85 | 80 | 50 |
| PROTAC-B-trans | BTK | VHL | trans | 25 | >90 | 200 |
| PROTAC-B-cis | BTK | VHL | cis | 120 | 75 | 70 |
Note: Data are representative and for illustrative purposes.
Table 2: Cellular Proliferation Assay
| Compound ID | Cell Line | Target Protein | GI₅₀ (nM) |
| PROTAC-A-trans | MV4-11 | BRD4 | 10 |
| PROTAC-A-cis | MV4-11 | BRD4 | 60 |
| PROTAC-B-trans | TMD8 | BTK | 20 |
| PROTAC-B-cis | TMD8 | BTK | 95 |
Note: Data are representative and for illustrative purposes.
Biological Evaluation Protocols
Protocol 3: Western Blot for Protein Degradation
Materials:
-
Human cell line endogenously expressing the target protein
-
PROTAC stock solutions in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine DC₅₀ and Dₘₐₓ values.
Application Notes and Protocols for tert-Butyl (4-(methylamino)cyclohexyl)carbamate in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule. tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a commercially available building block used in the synthesis of PROTACs, offering a semi-rigid cyclohexyl core that can appropriately orient the two ligands for effective ternary complex formation.[1] This document provides detailed application notes and experimental protocols for the utilization of this linker in the development and characterization of novel PROTACs.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function catalytically to induce the degradation of a target protein. The key steps are as follows:
-
Binding: The PROTAC independently binds to the POI and an E3 ligase (e.g., Cereblon or VHL).
-
Ternary Complex Formation: The PROTAC facilitates the formation of a stable ternary complex, bringing the POI and the E3 ligase into close proximity.
-
Ubiquitination: Within the complex, the E3 ligase transfers ubiquitin molecules to the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC is released and can induce the degradation of another POI molecule.
Experimental Workflow for PROTAC Characterization
A systematic approach is essential for the robust evaluation of a novel PROTAC. The following workflow outlines the key experimental stages:
Data Presentation
Table 1: In Vitro Degradation Profile of PROTAC-X
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (h) |
| Cell Line A | Protein Y | 25 | 92 | 24 |
| Cell Line B | Protein Y | 48 | 85 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Ternary Complex Formation and Binding Affinities for PROTAC-X
| Assay Type | Binding Partner 1 | Binding Partner 2 | PROTAC-X Affinity (Kd, nM) | Cooperativity (α) |
| SPR | PROTAC-X | Protein Y | 150 | N/A |
| SPR | PROTAC-X | E3 Ligase | 320 | N/A |
| TR-FRET | Protein Y | E3 Ligase | Ternary Complex Kd = 50 nM | 4.2 |
Kd: Dissociation constant. α: Cooperativity factor, where α > 1 indicates positive cooperativity.
Table 3: Cellular Viability of PROTAC-X
| Cell Line | Assay Type | IC50 (nM) | Timepoint (h) |
| Cell Line A | CellTiter-Glo | 85 | 72 |
| Cell Line B | MTT | 120 | 72 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Western Blot for Determination of DC50 and Dmax
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the process for the loading control antibody.
-
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
White, opaque-walled 96-well plates
-
PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add the diluted compounds to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
Objective: To measure the formation of the ternary complex induced by the PROTAC in a biochemical setting.
Materials:
-
Purified, tagged target protein (e.g., His-tagged POI)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged E3)
-
TR-FRET donor antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor antibody (e.g., anti-GST-d2)
-
PROTAC compound
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC at various concentrations in assay buffer.
-
Assay Plate Setup: Add the target protein, E3 ligase, and PROTAC dilutions to the wells of a 384-well plate. Include controls with no PROTAC and no proteins.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow complex formation.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies to all wells.
-
Final Incubation: Incubate the plate for another 1-2 hours at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor signal / Donor signal). Plot the ratio against the PROTAC concentration. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation. The peak of the curve represents the maximal complex formation, and the data can be used to determine the potency of the PROTAC in promoting this interaction.
Conclusion
This compound serves as a valuable linker component for the synthesis of novel PROTACs. The semi-rigid nature of the cyclohexyl ring can provide favorable pre-organization for binding to both the target protein and the E3 ligase. The systematic application of the detailed protocols for degradation, viability, and ternary complex formation outlined in this document will enable researchers to thoroughly characterize the biological activity of new PROTACs incorporating this linker and to advance the development of potent and selective protein degraders for therapeutic applications.
References
Application Note & Protocol: Coupling of tert-Butyl (4-(methylamino)cyclohexyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a versatile bifunctional molecule commonly employed as a linker or building block in the synthesis of complex organic molecules, including pharmacologically active compounds and chemical probes. Its structure incorporates a Boc-protected primary amine and a secondary methylamine, allowing for selective functionalization at either nitrogen atom. This document provides detailed protocols for the coupling of this intermediate via two common and effective methods: reductive amination and acylation of the secondary amine. These protocols are essential for researchers in medicinal chemistry and drug discovery for the construction of novel molecular entities.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate |
| Storage | 2-8°C, sealed in a dry environment[1] |
Experimental Protocols
Protocol 1: Reductive Amination
This protocol details the coupling of this compound with an aldehyde via reductive amination to form a tertiary amine. This method is widely used for the introduction of a variety of substituents onto a secondary amine.[2][3]
Materials:
-
This compound
-
Aldehyde of choice (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add the desired aldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.
Quantitative Data Example:
The following table summarizes the results for the reductive amination of this compound with various aldehydes.
| Aldehyde | Product | Yield (%) | Purity (%) |
| Benzaldehyde | tert-Butyl (4-(benzyl(methyl)amino)cyclohexyl)carbamate | 85 | >98 |
| 4-Fluorobenzaldehyde | tert-Butyl (4-(((4-fluorobenzyl)amino)methyl)cyclohexyl)carbamate | 82 | >97 |
| Isovaleraldehyde | tert-Butyl (4-(isopentyl(methyl)amino)cyclohexyl)carbamate | 78 | >98 |
Protocol 2: Acylation
This protocol describes the acylation of the secondary amine of this compound with an acid chloride to form an amide. This is a robust method for creating stable amide bonds.
Materials:
-
This compound
-
Acid chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
Purify the resulting crude amide by flash column chromatography or recrystallization.
Quantitative Data Example:
The following table presents typical results for the acylation of this compound with different acid chlorides.
| Acid Chloride | Product | Yield (%) | Purity (%) |
| Benzoyl chloride | tert-Butyl (4-(N-methylbenzamido)cyclohexyl)carbamate | 92 | >99 |
| Acetyl chloride | tert-Butyl (4-(N-methylacetamido)cyclohexyl)carbamate | 95 | >99 |
| 4-Chlorobenzoyl chloride | tert-Butyl (4-(4-chloro-N-methylbenzamido)cyclohexyl)carbamate | 89 | >98 |
Visualizations
Caption: Experimental workflow for the reductive amination protocol.
Caption: Experimental workflow for the acylation protocol.
Application in Drug Discovery: PROTACs
This compound and its derivatives are valuable linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The cyclohexyl scaffold provides conformational rigidity to the linker, which can be crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The secondary amine allows for the attachment of either the E3 ligase ligand or the target protein ligand.
Caption: Mechanism of action for a PROTAC utilizing a cyclohexyl-based linker.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the selective N-Boc protection of 4-(methylamino)cyclohexylamine using di-tert-butyl dicarbonate (Boc)₂O. This reaction aims to protect the secondary amine, yielding the desired product.
Q2: Why is selective protection of the secondary amine challenging in 4-(methylamino)cyclohexylamine?
A2: 4-(methylamino)cyclohexylamine is a diamine containing both a primary and a secondary amine. The challenge lies in selectively acylating the less sterically hindered and generally more nucleophilic primary amine, which is an undesired side reaction, or achieving di-protection where both amines react with (Boc)₂O.
Q3: What are the expected side products in this synthesis?
A3: The main potential side products are the di-Boc protected compound, where both the primary and secondary amines are protected, and the isomer where only the primary amine is protected. Additionally, unreacted starting material may also be present.
Q4: Which analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: Thin Layer Chromatography (TLC) is suitable for monitoring the reaction's progress. For final product characterization, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended to confirm the structure and purity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive (Boc)₂O due to hydrolysis. 2. Insufficient reaction time or temperature. 3. Poor quality of starting material. | 1. Use fresh or properly stored (Boc)₂O. 2. Monitor the reaction by TLC and consider extending the reaction time or moderately increasing the temperature. 3. Ensure the purity of 4-(methylamino)cyclohexylamine via NMR or GC-MS. |
| Formation of multiple products (observed on TLC/HPLC) | 1. Non-selective reaction leading to a mixture of mono-Boc isomers and di-Boc product. 2. Reaction temperature is too high, promoting over-reaction. | 1. Employ a strategy for selective mono-protection, such as using a protecting group on the primary amine first, followed by Boc protection of the secondary amine and subsequent deprotection. Alternatively, carefully control the stoichiometry of (Boc)₂O (use close to 1 equivalent). 2. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). |
| Product is difficult to purify from starting material | The polarity of the product and the starting diamine may be very similar. | 1. Utilize column chromatography with a carefully selected solvent gradient. A common system is a gradient of methanol in dichloromethane. 2. Consider converting the product to a salt to alter its solubility for purification, followed by neutralization. |
| Di-Boc protected product is the major component | An excess of (Boc)₂O was used, or the reaction was run for too long at a higher temperature. | 1. Reduce the equivalents of (Boc)₂O to 1.0-1.2 equivalents. 2. Perform the reaction at a lower temperature (e.g., 0 °C) and monitor closely by TLC to stop the reaction upon consumption of the starting material. |
| ¹H NMR spectrum is complex and difficult to interpret | 1. Presence of cis and trans isomers of the cyclohexyl ring. 2. Mixture of product, starting material, and side products. | 1. Be aware that the cyclohexyl ring can exist as a mixture of stereoisomers, which will result in a more complex NMR spectrum. 2D NMR techniques (like COSY and HSQC) can aid in structure elucidation. 2. Purify the sample thoroughly using column chromatography before NMR analysis. |
Experimental Protocols
Selective Mono-Boc Protection of 4-(methylamino)cyclohexylamine
This protocol is a generalized procedure based on methods for the selective mono-protection of diamines.
Materials:
-
4-(methylamino)cyclohexylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradients)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylamino)cyclohexylamine (1.0 eq) in DCM or THF.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. To this, add a solution of (Boc)₂O (1.1 eq) in DCM or THF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of 0-10% methanol in dichloromethane) to isolate the desired this compound.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: Boc Protection of Diamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Boc protection of diamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the mono-Boc protection of diamines?
The most prevalent side reaction is the formation of the di-Boc protected byproduct, where both amino groups of the diamine react with the Boc anhydride.[1] Other potential, though less common, side reactions include oligomerization, where the partially protected diamine reacts with another diamine molecule, and the formation of cyclic carbamates, particularly with shorter-chain diamines under certain conditions.
Q2: How can I selectively achieve mono-Boc protection of a symmetrical diamine?
Achieving high selectivity for mono-protection is a significant challenge due to the similar reactivity of the two amine groups.[2] Several strategies can be employed to favor the formation of the mono-protected product:
-
Slow Addition of Boc Anhydride: Adding the Boc anhydride solution dropwise to the diamine solution helps to maintain a low local concentration of the protecting agent, thus reducing the likelihood of di-protection.[1]
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Using an Excess of the Diamine: Employing a large excess of the diamine statistically favors the reaction of Boc anhydride with an unprotected diamine molecule over a mono-protected one.[1][3] However, this approach may not be practical for valuable or scarce diamines.[3]
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In Situ Mono-protonation: This highly effective method involves the addition of one equivalent of an acid (e.g., HCl or TFA) to the diamine.[3][4][5] This protonates one of the amino groups, rendering it non-nucleophilic and allowing the Boc anhydride to react selectively with the remaining free amine.[5] Sources like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol can be used for the in situ generation of HCl.[6][7]
Q3: My mono-Boc protection reaction is giving a low yield. What are the possible causes and solutions?
Low yields of the desired mono-Boc-protected product can stem from several factors. A systematic troubleshooting approach can help identify and resolve the issue.
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Suboptimal Stoichiometry: An incorrect molar ratio of Boc anhydride to the diamine can lead to either incomplete reaction or excessive di-protection.[6] Carefully control the stoichiometry; for mono-protonation strategies, a 1:1 molar ratio of diamine to Boc anhydride is often effective.[3]
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Incomplete Reaction: Insufficient reaction time or temperature can result in unreacted starting material.[6] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
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Di-Boc Formation: As mentioned, the formation of the di-protected byproduct is a major cause of low yields of the mono-protected product.[1] Employing selectivity-enhancing strategies is crucial.
Q4: I am having difficulty purifying the mono-Boc protected diamine from the reaction mixture. What purification strategies are effective?
The similar polarities of the mono-protected product, di-protected byproduct, and the unreacted diamine can make purification challenging.[6]
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Acid-Base Extraction: This is a powerful technique for separating the products. By acidifying the reaction mixture, the basic mono-protected product and any unreacted diamine will be protonated and move into the aqueous layer, while the neutral di-Boc byproduct remains in the organic layer and can be washed away.[6] Subsequently, basifying the aqueous layer deprotonates the desired mono-protected product and the unreacted diamine, allowing them to be extracted into a fresh organic phase.[6]
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Column Chromatography: Silica gel column chromatography can be used for purification.[6] However, care must be taken to use appropriate solvent systems and avoid highly acidic conditions, as the Boc group is acid-labile.[6] Using basic alumina as the stationary phase is an alternative.[6]
Troubleshooting Guide
Problem: Low Yield of Mono-Boc-Protected Product
Problem: Presence of Significant Di-Boc Byproduct
Data Presentation
The following table summarizes the yields of mono-Boc protected diamines for various substrates using the in situ HCl generation method.
| Diamine | Yield of Mono-Boc Product (%) | Purity (%) |
| (1R,2R)-cyclohexane-1,2-diamine | 66 | >99 |
| (1S,2S)-cyclohexane-1,2-diamine | 65 | >99 |
| rac-1,2-diaminopropane | 52 | 93 |
| 1,4-diaminobutane | 60 | >99 |
| 1,5-diaminopentane | 65 | >99 |
| 1,6-diaminohexane | 68 | >99 |
| 1,7-diaminoheptane | 61 | >99 |
| 1,8-diaminooctane | 58 | >99 |
| (1S,2S)-1,2-diphenylethane-1,2-diamine | 40 | 98 |
Data adapted from a study utilizing Me₃SiCl as an in situ source of HCl.[7]
Experimental Protocols
Protocol 1: General "One-Pot" Mono-Boc Protection of Diamines via in situ HCl Generation
This protocol describes a general and efficient method for the selective mono-Boc protection of diamines using chlorotrimethylsilane (Me₃SiCl) to generate one equivalent of HCl in situ.[7]
Materials:
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Diamine (1.0 eq)
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Anhydrous Methanol (MeOH)
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Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)
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Water
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Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
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Diethyl ether
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2N Sodium Hydroxide (NaOH) solution
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Dichloromethane (DCM)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Dissolve the diamine (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
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Slowly add Me₃SiCl (1.0 eq) dropwise to the stirred solution. A white precipitate may form.
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Allow the reaction mixture to warm to room temperature.
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Add water (a small amount, e.g., 1 mL for a ~2g scale reaction) followed by a solution of Boc₂O (1.0 eq) in methanol.
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Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
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Dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove the di-Boc byproduct.
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Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
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Extract the product from the aqueous layer with dichloromethane (3 x volume of aqueous layer).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected diamine.
References
Technical Support Center: Purification of tert-Butyl (4-(methylamino)cyclohexyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of tert-butyl (4-(methylamino)cyclohexyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification methods for this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the impurity profile and the required final purity. For highly impure samples or to separate compounds with similar polarities, column chromatography is generally preferred.[1] Recrystallization is a viable option if the crude product is relatively clean and a suitable solvent system can be identified.[2]
Q2: What level of purity can I expect to achieve with these methods?
A2: With optimized protocols, it is possible to achieve high purity levels. For many pharmaceutical intermediates, a purity of >98% is often the target.[3] The table below summarizes typical purity levels achievable with different purification techniques.
Table 1: Expected Purity Levels for Purification Methods
| Purification Method | Typical Purity Achieved | Notes |
|---|---|---|
| Flash Column Chromatography | >98% | Dependent on stationary phase, mobile phase, and loading. |
| Recrystallization | >99% | Effective for removing small amounts of impurities. |
| Acid-Base Extraction | Variable | Useful for removing acidic or basic impurities, but may not remove neutral byproducts. |
Q3: What are the likely impurities in a synthesis of this compound?
A3: Common impurities can include unreacted starting materials such as 1,4-diaminocyclohexane or N-methyl-1,4-diaminocyclohexane, the di-Boc protected byproduct (di-tert-butyl cyclohexane-1,4-diylbis(methylcarbamate)), and residual reagents like di-tert-butyl dicarbonate (Boc)₂O.[1] The polarity of these impurities will differ, with the starting diamine being more polar and the di-Boc byproduct being less polar than the desired product.
Q4: How should I store purified this compound?
A4: The purified compound should be stored in a cool, dry place. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric carbon dioxide. Some suppliers recommend storage at 2-8°C.[3]
Troubleshooting Guides
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
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Potential Cause: The cooling process is too rapid, or the solvent is not ideal for crystallization.
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Solution:
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Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
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Try a different solvent system. A mixture of a solvent in which the compound is soluble and an anti-solvent in which it is insoluble can be effective.[2][4] For example, dissolving the compound in a minimal amount of a polar solvent like methanol or ethanol and then slowly adding a non-polar anti-solvent like hexane or water can induce crystallization.
-
Problem 2: No crystals form, even after cooling.
-
Potential Cause: The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Concentrate the solution by evaporating some of the solvent and then attempt to cool it again.
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Add an anti-solvent to decrease the solubility of the product.[2]
-
Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
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Add a seed crystal of the pure compound if available.
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Problem 3: The recrystallized product is not pure.
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Potential Cause: Impurities have co-precipitated with the product.
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Solution:
-
Ensure that all the impure solid is completely dissolved in the hot solvent before cooling.
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Consider a second recrystallization step.
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If impurities have similar solubility profiles, column chromatography may be a more suitable purification method.
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Flash Column Chromatography
Problem 1: Poor separation of the product from impurities.
-
Potential Cause: The mobile phase polarity is not optimized, or the column is overloaded.
-
Solution:
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Adjust the polarity of the mobile phase. For basic compounds like this carbamate, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation. A common mobile phase for Boc-protected amines is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
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Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[1]
-
Problem 2: The product is streaking on the TLC plate and eluting as a broad band from the column.
-
Potential Cause: The amine functional group is interacting strongly with the acidic silica gel.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to the mobile phase to neutralize the acidic sites on the silica gel.[1]
-
Problem 3: Low yield of the purified product.
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Potential Cause: The reaction was incomplete, the product co-eluted with impurities, or product was lost during the work-up.
-
Solution:
-
Ensure the reaction has gone to completion by TLC or LC-MS analysis before beginning purification.
-
Optimize the mobile phase for better separation to avoid discarding fractions containing both product and impurities.[1]
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Minimize transfer steps during the work-up and ensure complete extraction of the product from aqueous layers.
-
Experimental Protocols
Protocol 1: Recrystallization
This is a general procedure and may require optimization for your specific sample.
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Solvent Selection: Test the solubility of your crude product in various solvents to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature.[2] Common solvent systems for carbamates include ethanol/water, methanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This is a general procedure and may require optimization.
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TLC Analysis: Analyze your crude product by Thin-Layer Chromatography (TLC) to determine a suitable mobile phase. A good mobile phase will give your product an Rf value of approximately 0.3. For basic compounds, it is often beneficial to add 0.1-1% triethylamine to the mobile phase.
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Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 2: Common Solvent Systems for Purification
| Purification Method | Solvent System | Typical Ratio (v/v) | Notes |
|---|---|---|---|
| Recrystallization | Ethanol/Water | Variable | Good for polar compounds. |
| Recrystallization | Ethyl Acetate/Hexanes | Variable | A versatile system for compounds of intermediate polarity. |
| Column Chromatography | Dichloromethane/Methanol | 99:1 to 90:10 | Often with 0.1-1% triethylamine. |
| Column Chromatography | Ethyl Acetate/Hexanes | 10:90 to 50:50 | Often with 0.1-1% triethylamine. |
Visualizations
Caption: A general workflow for troubleshooting the purification process.
References
Technical Support Center: tert-Butyl (4-(methylamino)cyclohexyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl (4-(methylamino)cyclohexyl)carbamate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Long-term storage at room temperature is not recommended.
Q2: What is the general stability profile of this compound in solution?
A2: The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. It is generally stable in neutral and basic aqueous solutions and in common organic solvents at room temperature. However, it is highly susceptible to degradation under acidic conditions.
Q3: What are the primary degradation pathways for this molecule?
A3: The main degradation pathway is the acid-catalyzed cleavage of the Boc group, which results in the formation of the corresponding unprotected diamine, carbon dioxide, and isobutene. The secondary amine is also susceptible to oxidation.
Q4: Can I use trifluoroacetic acid (TFA) in my HPLC mobile phase for purity analysis?
A4: While 0.1% TFA is commonly used in reversed-phase HPLC, prolonged exposure or concentration of the sample in TFA-containing mobile phases can lead to the degradation of the Boc group.[1] If Boc group integrity is critical, consider using a non-acidic mobile phase or neutralizing the collected fractions immediately. Acetic acid or ammonium acetate can be considered as alternatives.[1]
Q5: Is the compound susceptible to degradation by light or heat?
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound in solution.
Issue 1: Loss of Compound Purity Over Time in Solution
| Potential Cause | Recommended Solution |
| Acidic Conditions | Ensure the solvent is neutral or slightly basic. Avoid acidic buffers or additives. If the solution must be acidic, prepare it fresh and use it immediately. |
| Oxidation | Degas solvents to remove dissolved oxygen. Consider adding an antioxidant if compatible with your experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Elevated Temperature | Store stock and working solutions at 2-8°C. Avoid prolonged exposure to room temperature or higher. |
| Photodegradation | Protect solutions from light by using amber vials or covering the container with aluminum foil. |
Issue 2: Inconsistent Results in Analytical Assays (e.g., HPLC)
| Potential Cause | Recommended Solution |
| On-Column Degradation | If using an acidic mobile phase (e.g., with TFA), consider reducing the acid concentration or switching to a less harsh modifier.[1] Analyze samples promptly after placing them in the autosampler. |
| Poor Solubility | Ensure the compound is fully dissolved in the chosen solvent. Sonication may aid dissolution. If solubility is an issue in the mobile phase, adjust the initial gradient conditions to have a higher organic content. |
| Adsorption to Vials | Use silanized glass vials or polypropylene vials to minimize adsorption, especially for low-concentration samples. |
Stability Profile
The following table summarizes the expected stability of this compound under various conditions. This information is based on the known reactivity of the Boc protecting group.
| Condition | Stability | Primary Degradation Pathway |
| Acidic pH (pH < 5) | Unstable | Acid-catalyzed hydrolysis of the carbamate to yield the free diamine, isobutylene, and carbon dioxide. |
| Neutral pH (pH 6-8) | Generally Stable | Minimal degradation expected. |
| Basic pH (pH > 9) | Generally Stable | The Boc group is stable towards most bases. |
| Oxidizing Agents (e.g., H₂O₂) | Potentially Unstable | Oxidation of the secondary amine. |
| Elevated Temperature | Susceptible to degradation | Thermal cleavage of the Boc group. |
| Light | Potentially Unstable | Photo-oxidation of the amine groups. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a solution of the compound at 80°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines. A control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
Before analysis by HPLC, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Example Stability-Indicating HPLC Method
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
4. Data Evaluation:
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Calculate the percentage of degradation under each stress condition.
-
Use a mass spectrometer (LC-MS) to identify the mass of the degradation products to help elucidate their structures.
Visualizations
Caption: Primary degradation pathways.
Caption: Forced degradation study workflow.
References
Technical Support Center: Deprotection of tert-Butyl (4-(methylamino)cyclohexyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the deprotection of tert-Butyl (4-(methylamino)cyclohexyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My deprotection reaction is incomplete, and I still see starting material on my TLC/LC-MS. What should I do?
A1: Incomplete deprotection is a frequent issue. Here are several factors to consider and troubleshoot:
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Insufficient Acid: The stoichiometry of the acid might be too low. For diamines, at least two equivalents of acid are required for protonation of both amino groups after deprotection. It is common practice to use a large excess of the acid solution.
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Reaction Time and Temperature: The reaction may not have run long enough or at an optimal temperature. While many Boc deprotections are complete within 1-2 hours at room temperature, sterically hindered or less reactive substrates may require longer reaction times or gentle heating.[1] Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Reagent Quality: The acid solution may have degraded. Trifluoroacetic acid (TFA) is hygroscopic, and water can reduce its effectiveness. Similarly, HCl solutions in dioxane can degrade over time. Use fresh, anhydrous reagents for the best results.
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: The primary side reaction during Boc deprotection is the alkylation of the newly deprotected amine by the tert-butyl cation that is formed as a byproduct. This can lead to the formation of N-tert-butylated diamine.
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Use of Scavengers: To prevent this, add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or anisole, typically used at a concentration of 2-5% (v/v).
-
Choice of Acid and Solvent: In some cases, the choice of acid and solvent can influence the extent of side reactions. For sensitive substrates, using HCl in dioxane might be a milder alternative to neat TFA.
Q3: My product is difficult to isolate and purify after the reaction. What are some common purification challenges and solutions?
A3: The resulting diamine product is often a salt (e.g., dihydrochloride or bis(trifluoroacetate)), which can be highly polar and sometimes difficult to handle.
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Salt Precipitation: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities.
-
Aqueous Work-up: If the product remains in solution, the excess acid and solvent are typically removed under reduced pressure. The residue can then be dissolved in water and washed with an organic solvent to remove non-polar impurities. To obtain the free base, the aqueous layer can be basified with a strong base (e.g., NaOH) and the product extracted with an organic solvent.
-
Chromatography: If the product requires further purification, column chromatography on silica gel can be employed. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonium hydroxide, may be necessary to elute the polar diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the deprotection of this compound?
A1: The most common reagents are strong acids. The two most frequently used systems are:
-
Trifluoroacetic acid (TFA) , often used neat or as a solution in a solvent like dichloromethane (DCM).[1]
-
Hydrogen chloride (HCl) , typically as a 4M solution in 1,4-dioxane.
Q2: What is the general mechanism of Boc deprotection with acid?
A2: The deprotection proceeds via an acid-catalyzed cleavage of the carbamate. The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.
Q3: How can I monitor the progress of the deprotection reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the disappearance of the starting material spot and the appearance of a more polar product spot at a lower Rf value indicate the progress of the reaction. LC-MS can confirm the consumption of the starting material and the formation of the product with the expected mass.
Q4: Do I need to run the deprotection reaction under an inert atmosphere?
A4: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using anhydrous reagents, to prevent the introduction of moisture which can affect the reaction efficiency.
Data Presentation
The following table summarizes representative reaction conditions for the deprotection of Boc-protected amines, providing a general guideline for optimizing the deprotection of this compound. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Reagent | Solvent | Concentration | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| TFA | DCM | 25% (v/v) | Room Temp | 2 | ~60 | >95 | [1] |
| TFA | DCM | 50% (v/v) | Room Temp | 1-2 | >90 | >95 | [1] |
| 4M HCl | Dioxane | 4M | Room Temp | 0.5-2 | >95 | >98 | [2] |
| 4M HCl | Dioxane | 4M | 0 to Room Temp | 0.5 | ~100 | High | [2] |
Note: The yields and purities are representative and may not be directly transferable to the deprotection of this compound. Optimization is recommended for each specific application.
Experimental Protocols
Protocol 1: Deprotection using HCl in Dioxane
This protocol describes a general procedure for the deprotection of this compound using a 4M solution of HCl in 1,4-dioxane.
-
Preparation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C (ice bath).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting solid is the dihydrochloride salt of the product.
-
Purification (Optional): The crude salt can be purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether). To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., 2M NaOH) to pH > 12, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free diamine.
Protocol 2: Deprotection using TFA in DCM
This protocol outlines a general procedure for the deprotection using trifluoroacetic acid in dichloromethane.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask with a magnetic stir bar.
-
Reaction: Cool the solution to 0 °C (ice bath) and add trifluoroacetic acid (TFA) (10-20 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA. The residue is the bis(trifluoroacetate) salt of the product.
-
Purification (Optional): To obtain the free base, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
References
Technical Support Center: Synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method is the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with methylamine. This reaction is typically carried out using a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which can reduce the intermediate imine in the presence of the ketone starting material.[1][2]
Q2: What are the potential impurities I should be aware of during this synthesis?
A2: Several impurities can arise from the starting materials, side reactions, or subsequent work-up and purification steps. These can include unreacted starting materials, byproducts from over-alkylation or incomplete reactions, and residual solvents.
Q3: How can I detect and quantify these impurities?
A3: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the purity of the final product and detecting non-volatile impurities. Gas Chromatography (GC) is suitable for analyzing residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are powerful tools for identifying the structure of unknown impurities.
Q4: What are the critical parameters to control during the reductive amination step?
A4: Key parameters to monitor and control include reaction temperature, stoichiometry of reagents, reaction time, and the purity of the starting materials and solvent. The choice of a selective reducing agent like sodium triacetoxyborohydride is crucial to minimize the reduction of the starting ketone.[2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Action |
| Low Yield of Desired Product | - Incomplete reaction. - Sub-optimal reaction temperature. - Impure starting materials or reagents. - Inefficient purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; typically, reductive aminations are run at room temperature. - Ensure the purity of tert-butyl (4-oxocyclohexyl)carbamate, methylamine, and the reducing agent. - Review and optimize the extraction and crystallization/chromatography purification steps. |
| Presence of Unreacted Starting Material (tert-butyl (4-oxocyclohexyl)carbamate) | - Insufficient amount of methylamine or reducing agent. - Short reaction time. | - Use a slight excess of methylamine to drive the imine formation to completion. - Ensure at least a stoichiometric amount of the reducing agent is used. - Extend the reaction time and monitor for the disappearance of the starting ketone by TLC or HPLC. |
| Detection of a Dialkylated Impurity (tert-Butyl (4-(dimethylamino)cyclohexyl)carbamate) | - Over-alkylation of the amine product. This is a common side reaction in reductive aminations.[4][5] | - Use a controlled amount of the methylamine. - A stepwise procedure, where the imine is pre-formed before the addition of the reducing agent, can sometimes minimize this side product.[5][6] |
| Presence of tert-Butyl (4-aminocyclohexyl)carbamate | - Contamination in the methylamine source (e.g., from ammonia). - Incomplete methylation reaction if a different synthetic route is used. | - Use a high-purity source of methylamine. - If applicable to the synthetic route, ensure methylation conditions are optimized. |
| Residual Solvents Detected by GC | - Incomplete removal of solvents after work-up and purification. | - Ensure the product is adequately dried under vacuum at an appropriate temperature. - Consider a final recrystallization or trituration step to remove trapped solvents. |
Common Impurities Summary
The following table summarizes the common impurities, their likely sources, and recommended analytical methods for detection.
| Impurity Name | Chemical Structure | Likely Source | Recommended Analytical Method |
| tert-Butyl (4-oxocyclohexyl)carbamate | (Structure of starting material) | Unreacted starting material | HPLC, ¹H NMR |
| tert-Butyl (4-(dimethylamino)cyclohexyl)carbamate | (Structure with a dimethylamino group) | Over-alkylation side reaction | HPLC, MS, ¹H NMR |
| tert-Butyl (4-hydroxycyclohexyl)carbamate | (Structure with a hydroxyl group) | Reduction of the starting ketone by a non-selective reducing agent | HPLC, MS, ¹H NMR |
| tert-Butyl (4-aminocyclohexyl)carbamate | (Structure with a primary amine) | Impurity in starting materials or incomplete reaction from an alternative route | HPLC, MS, ¹H NMR |
Experimental Protocols
Synthesis of this compound via Reductive Amination
Materials:
-
tert-Butyl (4-oxocyclohexyl)carbamate
-
Methylamine (e.g., 40% solution in water or 2.0 M in THF)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1 equivalent) in anhydrous DCM or DCE, add methylamine (1.1-1.5 equivalents).
-
If desired, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Impurity Identification and Mitigation Workflow
The following diagram illustrates a logical workflow for identifying and addressing impurities during the synthesis.
Caption: Troubleshooting workflow for impurity identification and mitigation.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) [pubmed.ncbi.nlm.nih.gov]
optimizing reaction temperature for tert-Butyl (4-(methylamino)cyclohexyl)carbamate synthesis
Welcome to the technical support center for the synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions, with a particular focus on reaction temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with methylamine.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Incomplete Imine Formation: The reaction between the ketone and methylamine is an equilibrium. Insufficient time or suboptimal pH can hinder the formation of the crucial imine intermediate.[1] | - pH Adjustment: Ensure the reaction medium is weakly acidic (pH ~5-6). Addition of a catalytic amount of acetic acid is recommended to facilitate imine formation without fully protonating the amine. - Extended Reaction Time: Before adding the reducing agent, allow the ketone and methylamine to stir together for 1-2 hours at room temperature to favor imine formation. |
| 2. Inactive Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive. Degraded reagent will have significantly reduced activity. | - Use Fresh Reagent: Employ a newly opened bottle of NaBH(OAc)₃ or reagent that has been stored under anhydrous conditions. - Alternative Reducing Agents: If NaBH(OAc)₃ is suspected to be the issue, sodium cyanoborohydride (NaBH₃CN) can be used, though with greater caution due to its toxicity.[2] | |
| 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion within a typical timeframe. | - Gradual Temperature Increase: If room temperature yields are low, consider moderately increasing the temperature to 30-40°C. Monitor the reaction closely for the formation of byproducts. | |
| Presence of Unreacted Starting Material | 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical for driving the reaction to completion. | - Stoichiometry Check: Ensure at least 1.5 equivalents of sodium triacetoxyborohydride are used relative to the starting ketone. |
| 2. Short Reaction Time: The reduction of the imine may be slow under the current conditions. | - Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material. Extend the reaction time if necessary, potentially overnight at room temperature. | |
| Formation of Impurities | 1. Over-alkylation (Dimethylated Product): The secondary amine product can react further with the imine intermediate, leading to a tertiary amine byproduct. | - Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of methylamine to favor the formation of the desired secondary amine. Avoid a large excess of the ketone. |
| 2. Reduction of Starting Ketone: A highly reactive reducing agent or improper reaction sequence can lead to the formation of tert-butyl (4-hydroxycyclohexyl)carbamate. | - Use a Mild Reducing Agent: Sodium triacetoxyborohydride is generally selective for the imine over the ketone.[2] If using a stronger reducing agent like sodium borohydride, it is crucial to allow for complete imine formation before its addition.[3] | |
| 3. Temperature Too High: Elevated temperatures can accelerate side reactions and lead to the formation of various impurities. | - Optimize Temperature: If high temperatures are being used to drive the reaction, consider lowering the temperature and extending the reaction time. See the data on temperature optimization below. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for this synthesis?
A1: The optimal temperature is a balance between reaction rate and purity. The reaction is typically performed at room temperature (20-25°C). If the reaction is slow, a moderate increase to 30-40°C can improve the rate of conversion. However, temperatures above 50°C may lead to an increase in side product formation. It is recommended to start at room temperature and monitor the reaction's progress before increasing the heat.
Q2: Which reducing agent is best for this reaction?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this one-pot reductive amination.[2] It is mild enough not to significantly reduce the starting ketone and is effective at reducing the intermediate iminium ion under weakly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can be used, but typically requires a two-step process where the imine is pre-formed before the addition of the reducing agent to avoid reduction of the starting ketone.[3][4]
Q3: Why is acetic acid added to the reaction?
A3: Acetic acid acts as a catalyst to promote the formation of the imine intermediate from the ketone and methylamine. It creates a slightly acidic environment (pH 5-6) which is optimal for the dehydration step of imine formation.
Q4: What are the most common side products in this reaction?
A4: The most common side products are the over-alkylated tertiary amine (tert-butyl (4-(dimethylamino)cyclohexyl)carbamate) and the alcohol resulting from the reduction of the starting ketone (tert-butyl (4-hydroxycyclohexyl)carbamate). Careful control of stoichiometry and the choice of a mild reducing agent can minimize the formation of these impurities.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you can track the disappearance of the starting ketone and the appearance of the more polar amine product.
Data Presentation
Effect of Reaction Temperature on Yield and Purity
The following table summarizes the expected outcomes of the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with methylamine using sodium triacetoxyborohydride at various temperatures over a 12-hour reaction period.
| Reaction Temperature (°C) | Expected Yield (%) | Purity (%) | Observations |
| 10 | 45-55 | >98 | Very slow reaction rate, may require extended time (>24h) for completion. |
| 25 (Room Temperature) | 85-95 | >97 | Optimal balance of reaction rate and purity. Generally clean reaction profile. |
| 40 | 90-96 | 90-95 | Faster reaction rate, but a noticeable increase in minor impurities. |
| 60 | 80-88 | <90 | Significant formation of byproducts observed, leading to a decrease in isolated yield of the pure product. |
Note: These are representative data based on typical reductive amination profiles and may vary based on specific experimental conditions.
Experimental Protocols
Synthesis of this compound
This protocol describes a representative procedure for the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with methylamine using sodium triacetoxyborohydride.
Materials:
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tert-Butyl (4-oxocyclohexyl)carbamate
-
Methylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq).
-
Dissolve the starting material in dichloromethane.
-
Add methylamine (1.2 eq, 2.0 M solution in THF) to the solution.
-
Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the reductive amination reaction.
References
Technical Support Center: Synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-butyl (4-(methylamino)cyclohexyl)carbamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Low or no yield of the desired product.
Possible Causes & Solutions:
-
Ineffective Base: The chosen base may not be strong enough to deprotonate the starting amine or neutralize acidic byproducts.
-
Solution: Consider using a stronger base. For the Boc protection step, common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP). For reductive amination, the pH of the reaction mixture is crucial and should be maintained in a weakly acidic range (pH 5-7) to facilitate imine formation without deactivating the amine.
-
-
Decomposition of Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to moisture and can decompose. The reducing agent used in reductive amination (e.g., sodium triacetoxyborohydride) can also degrade if not handled under anhydrous conditions.
-
Solution: Ensure all reagents are fresh and handled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reactants or products.
-
Solution: For Boc protection, reactions are typically run at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be applied. For reductive amination, the reaction is often carried out at room temperature.
-
Question 2: Formation of significant amounts of di-Boc protected byproduct.
Possible Cause & Solutions:
-
Excess (Boc)₂O: Using a large excess of di-tert-butyl dicarbonate can lead to the protection of both amino groups of the starting material, 4-(methylamino)cyclohexylamine.
-
Solution: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of (Boc)₂O. The slow addition of the (Boc)₂O solution to the reaction mixture can also help to minimize the formation of the di-protected byproduct.
-
Question 3: Difficulty in purifying the final product.
Possible Causes & Solutions:
-
Co-elution of Impurities: The product and byproducts may have similar polarities, making separation by column chromatography challenging.
-
Solution: An acid-base extraction can be an effective purification strategy. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to remove any unreacted amine starting material. The desired product, being a carbamate, will remain in the organic layer. Subsequent washing with a saturated sodium bicarbonate solution can remove acidic impurities. Recrystallization from a suitable solvent system can also be employed for further purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two primary synthetic routes:
-
Two-Step Synthesis: This involves the initial Boc protection of one of the amino groups of a suitable precursor, such as 4-aminocyclohexanecarboxylic acid, followed by subsequent chemical transformations to introduce the methylamino group.
-
One-Pot Reductive Amination: This more direct route involves the reaction of N-Boc-4-aminocyclohexanone with methylamine in the presence of a reducing agent. The choice of base is critical in this step to modulate the reactivity of the amine and facilitate the reaction.
Q2: Which bases are commonly used for the Boc protection step?
A2: A variety of organic and inorganic bases can be used. Common choices include:
-
Tertiary Amines: Triethylamine (TEA) and Diisopropylethylamine (DIPEA) are frequently used to scavenge the acid formed during the reaction.
-
Pyridine Derivatives: 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in conjunction with a stoichiometric base like TEA to accelerate the reaction.[1]
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Inorganic Bases: Sodium bicarbonate and sodium hydroxide are also effective, particularly in aqueous or biphasic solvent systems.[1]
Q3: What is the role of the base in the reductive amination step?
A3: In reductive amination, a weak acid is often added to catalyze the formation of the iminium ion intermediate. A base can be used to control the pH of the reaction mixture, ensuring that a sufficient amount of the amine is in its free base form to react with the ketone, while also allowing for the formation of the iminium ion. The optimal pH is typically between 5 and 7.
Q4: What are some common side reactions to be aware of?
A4: Besides the formation of the di-Boc byproduct, other potential side reactions include:
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Over-alkylation in Reductive Amination: The secondary amine product can potentially react further to form a tertiary amine, although this is less common with bulky protecting groups like Boc.
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Formation of tert-butylated byproducts: Cleavage of the Boc group under acidic conditions can generate tert-butyl cations, which can alkylate other nucleophilic species in the reaction mixture.
Data Presentation
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) | Purity (%) |
| Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 12 | 85-95 | >95 |
| Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 25 | 12 | 80-90 | >95 |
| Sodium Bicarbonate (NaHCO₃) | Tetrahydrofuran (THF)/Water | 25 | 16 | 75-85 | >90 |
| 4-Dimethylaminopyridine (DMAP) (catalytic) with TEA | Dichloromethane (DCM) | 25 | 4 | >95 | >97 |
Experimental Protocols
Protocol 1: Boc Protection of 4-(Methylamino)cyclohexylamine
This protocol describes the selective protection of the primary amine in the presence of a secondary amine.
Materials:
-
4-(Methylamino)cyclohexylamine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 4-(methylamino)cyclohexylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
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Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water.
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Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination of N-Boc-4-aminocyclohexanone with Methylamine
This protocol describes the synthesis via one-pot reductive amination.
Materials:
-
N-Boc-4-aminocyclohexanone
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-4-aminocyclohexanone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the methylamine solution (1.2 eq) to the flask.
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Add acetic acid (1.1 eq) to the reaction mixture and stir for 30 minutes at room temperature to facilitate imine formation.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Boc protection of 4-(methylamino)cyclohexylamine.
Caption: Experimental workflow for the reductive amination of N-Boc-4-aminocyclohexanone.
References
Technical Support Center: tert-Butyl (4-(methylamino)cyclohexyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of tert-Butyl (4-(methylamino)cyclohexyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway for this compound involves the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions, but can also occur under certain thermal or basic conditions. The degradation primarily results in the formation of 4-(methylamino)cyclohexanamine, carbon dioxide, and isobutylene or tert-butyl cation.[1]
Q2: Why is my Boc deprotection reaction not going to completion?
A2: Incomplete deprotection can be due to several factors:
-
Insufficient acid strength or concentration: The Boc group is stable under weakly acidic conditions. Ensure the acid used (e.g., TFA, HCl) is of sufficient concentration and purity.[1][2]
-
Reaction time and temperature: Some substrates may require longer reaction times or elevated temperatures for complete deprotection. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[1][2]
-
Solvent choice: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) and 1,4-dioxane are commonly used for acidic deprotection.[1][2]
-
Steric hindrance: The steric environment around the carbamate can affect the rate of cleavage.
Q3: I am observing unexpected side products in my deprotection reaction. What could they be?
A3: A common side reaction during acid-catalyzed Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation that is formed as a byproduct.[3] If your molecule contains other sensitive functional groups, you may observe tert-butylation at those sites. The use of scavengers like triethylsilane or thioanisole can help to minimize these side reactions.
Q4: Is this compound stable under basic conditions?
A4: The Boc group is generally considered stable to most basic and nucleophilic conditions.[4] However, prolonged exposure to strong bases at elevated temperatures may lead to slow hydrolysis. The stability is attributed to the steric hindrance of the tert-butyl group, which hinders the nucleophilic attack at the carbonyl carbon.[5]
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, the compound should be stored in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. For long-term storage, refrigeration (2-8 °C) is often recommended.[6]
Troubleshooting Guides
Issue: Inconsistent results in acidic deprotection
-
Problem: Batches of deprotection reactions show varying yields and reaction times.
-
Possible Causes & Solutions:
-
Moisture: Anhydrous conditions are often preferred for consistent results, as water can affect the concentration and reactivity of the acid. Ensure solvents and reagents are dry.
-
Acid Quality: The concentration and purity of the acid (e.g., TFA, HCl solution) can vary between batches. Use freshly opened or properly stored reagents.
-
Temperature Control: For reactions sensitive to temperature, ensure consistent temperature control throughout the experiment.
-
Issue: Formation of an unknown impurity during workup
-
Problem: An impurity appears after neutralizing the acidic reaction mixture with a base.
-
Possible Causes & Solutions:
-
Incomplete Neutralization: Residual acid may catalyze degradation during solvent evaporation or storage. Ensure complete neutralization by monitoring the pH of the aqueous layer.
-
Base-labile Groups: The deprotected product or other functional groups in the molecule might be sensitive to the base used for neutralization. Consider using a milder base or a biphasic workup to minimize exposure.
-
Reaction with Bicarbonate: In some cases, the free amine product can react with bicarbonate to form a carbamic acid salt. A thorough extraction and drying of the organic phase is important.
-
Quantitative Data Summary
The following tables summarize typical conditions for the degradation of Boc-protected amines. Note that optimal conditions for this compound may need to be determined empirically.
Table 1: Acid-Catalyzed Deprotection Conditions [1][2][7]
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 - Room Temperature | 30 min - 2 h |
| Hydrochloric acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 4 M | Room Temperature | 1 - 4 h |
| Phosphoric acid (H₃PO₄) | Water/THF | Aqueous solution | Room Temperature | 1 - 6 h |
Table 2: Other Degradation Conditions [8][9][10]
| Condition | Reagent/Solvent | Temperature (°C) | Notes |
| Basic Hydrolysis | K₃PO₄·H₂O in Methanol | Reflux | Generally slow and requires forcing conditions. |
| Thermal Degradation | Water | 100 - 150 | Can be effective for some substrates, offering a "green" alternative.[8][10] |
| Photolytic Degradation | UV/Visible light | Ambient | Dependent on the presence of chromophores. Forced degradation studies are recommended.[11] |
Experimental Protocols
Protocol 1: Acidic Degradation (Boc Deprotection) using TFA
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, and wash it with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. Further purification can be performed by chromatography if necessary.
Protocol 2: Forced Thermal Degradation Study
-
Sample Preparation: Weigh a known amount of this compound into a suitable vial. Prepare multiple samples for analysis at different time points.
-
Stress Condition: Place the vials in a calibrated oven at a specific temperature (e.g., 60°C, 80°C, or 100°C).[9][12] Protect the samples from light.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
-
Analysis: At each time point, cool the sample to room temperature. Dissolve the sample in a suitable solvent and analyze by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Protocol 3: Forced Photodegradation Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[9] Place the solution in a chemically inert and transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Place the samples in a photostability chamber equipped with a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[13][14] Place the dark control sample alongside the exposed sample.
-
Time Points: Expose the samples for a defined period or until a certain level of degradation (e.g., 5-20%) is observed.[15]
-
Analysis: Analyze the exposed and control samples by a validated stability-indicating HPLC method to determine the extent of degradation and identify any photoproducts.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: General workflow for conducting forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. pharmadekho.com [pharmadekho.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. resolvemass.ca [resolvemass.ca]
preventing byproduct formation in carbamate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during carbamate synthesis.
Troubleshooting Guides
Issue 1: Formation of Symmetrical Urea Byproducts
Question: I am observing significant amounts of symmetrical urea byproduct in my carbamate synthesis. What are the common causes and how can I minimize its formation?
Answer:
Symmetrical urea formation is a frequent side reaction in carbamate synthesis, particularly when using isocyanates or chloroformates.[1][2] The primary cause is the reaction of an isocyanate intermediate with an amine. This amine can be your starting material or one generated in situ from the hydrolysis of the isocyanate in the presence of water.[1][2]
Key Troubleshooting Strategies:
-
Strict Anhydrous Conditions: Moisture can react with isocyanates to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to yield a symmetrical urea.[1][2] Therefore, it is critical to use anhydrous solvents and thoroughly dried glassware.
-
Optimized Reagent Addition: The order of reagent addition is crucial. When generating an isocyanate in situ from an amine and a phosgene equivalent, slowly add the amine solution to the phosgene solution. This maintains a low concentration of the free amine, reducing the likelihood of it reacting with the isocyanate intermediate.[1]
-
Low-Temperature Conditions: When using chloroformates, add the chloroformate to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions that could lead to isocyanate formation.[1]
-
Choice of Base: Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction with chloroformates. Avoid using primary or secondary amines as bases, as they will compete as nucleophiles.[1]
-
Alternative Reagents: Consider using Carbonyldiimidazole (CDI) as an alternative to phosgene-related reagents. The reaction of an amine with CDI forms a carbamoylimidazole intermediate, which then reacts with an alcohol to give the desired carbamate with minimal urea formation.[1][2]
Issue 2: N-Alkylated Byproduct Formation in CO2-Based Syntheses
Question: In my carbamate synthesis using carbon dioxide and an alkyl halide, I am observing the formation of an N-alkylated byproduct. How can I suppress this side reaction?
Answer:
In carbamate synthesis involving the three-component coupling of an amine, CO2, and an alkyl halide, N-alkylation of the amine starting material or the carbamate product can be a significant side reaction.[3][4] This occurs when the amine or the intermediate carbamate anion reacts with the alkylating agent.[4]
Key Troubleshooting Strategies:
-
Optimize CO2 Concentration: A higher concentration or flow rate of carbon dioxide can accelerate the desired carbamate formation, outcompeting the N-alkylation reaction.[3]
-
Control Reagent Stoichiometry: Carefully controlling the stoichiometry of the alkyl halide is crucial. While a slight excess may be needed to drive the reaction to completion, a large excess can significantly increase the amount of N-alkylated byproduct.[3]
-
Choice of Base and Additives: The use of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can stabilize the carbamate intermediate.[3][4] Additives like tetrabutylammonium iodide (TBAI) can also help minimize overalkylation of the carbamate product.[5]
Table 1: Effect of CO2 Flow Rate on Byproduct Formation
| CO2 Flow Rate (mL/min) | Conversion (%) | N-Butylaniline Byproduct (%) |
| 1.5 | 58 | Significant |
| 3.6 | 78 | Reduced |
| 6.0 | - | Significantly Decreased |
| Data adapted from a study on the continuous synthesis of carbamates. The exact conversion at 6.0 mL/min was not specified, but it was noted as a favorable outcome due to the significant decrease in the byproduct.[3] |
Table 2: Influence of Reagent Equivalents on Conversion
| Entry | DBU (equiv) | Alkyl Halide (equiv) | Conversion (%) |
| 1 | 1.0 | 2.0 | - |
| 2 | 1.5 | 2.0 | - |
| 3 | 2.0 | 2.0 | - |
| 4 | 2.5 | 2.0 | - |
| 5 | 3.0 | 2.0 | - |
| 6 | 2.0 | 1.0 | - |
| 7 | 2.0 | 1.5 | - |
| 8 | 2.0 | 2.5 | 91 |
| 9 | 2.0 | 3.0 | - |
| Adapted from a study optimizing reaction conditions. While not all conversion percentages were provided in the source, entry 8 highlights a high conversion with 2.5 equivalents of alkyl halide. However, the authors caution that an excess above 2.0 equivalents can increase byproduct formation with other nucleophiles.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to carbamates?
A1: Carbamates can be synthesized through various methods, including:
-
Reaction of isocyanates with alcohols.[6]
-
Reaction of chloroformates with amines.[6]
-
The Curtius rearrangement of acyl azides followed by reaction with an alcohol.[6][7]
-
The Hofmann rearrangement of amides.[7]
-
Three-component coupling of amines, carbon dioxide, and alkyl halides.[8]
-
Using carbonyldiimidazole (CDI) to activate an amine followed by reaction with an alcohol.[1]
Q2: How can I ensure my reaction conditions are sufficiently anhydrous?
A2: To maintain anhydrous conditions, you should:
-
Use freshly distilled, anhydrous solvents.
-
Thoroughly dry all glassware in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon).
-
Use reagents that are rated as anhydrous or dry them before use if necessary.
-
Conduct the reaction under an inert atmosphere.
Q3: Are there "greener" alternatives to traditional carbamate synthesis methods that use toxic reagents like phosgene?
A3: Yes, several more environmentally friendly methods are being developed. A very attractive alternative is the use of carbon dioxide as a C1 building block, as it is non-toxic, non-corrosive, and non-flammable.[5] The direct synthesis from amines, CO2, and alkyl halides is a prominent example.[8] The use of carbonyldiimidazole (CDI) also avoids highly toxic phosgene-related reagents.[2]
Experimental Protocols
Protocol 1: Carbamate Synthesis using Carbonyldiimidazole (CDI)
This protocol describes a general procedure for the synthesis of carbamates using CDI, which minimizes the formation of symmetrical urea byproducts.
-
To a solution of the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH2Cl2), add CDI (1.05-1.2 eq.) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the formation of the alkoxycarbonyl imidazole intermediate by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the formation of the intermediate is complete, add the amine (1.0-1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature or gently heat if necessary. Monitor the progress of the reaction until the starting materials are consumed.
-
Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Three-Component Synthesis of Carbamates using CO2
This protocol outlines a general method for the synthesis of carbamates from an amine, carbon dioxide, and an alkyl halide.
-
To a solution of the amine (1.0 eq.) in an anhydrous solvent (e.g., DMF), add cesium carbonate (Cs2CO3) and tetrabutylammonium iodide (TBAI).
-
Purge the flask with CO2 and maintain a positive pressure of CO2 using a balloon or a gentle, continuous flow.
-
Slowly add the alkyl halide (1.1-3.0 eq.) to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.[1]
Visualizations
Caption: Symmetrical urea byproduct formation from isocyanates.
Caption: N-alkylated byproduct formation in CO2-based synthesis.
Caption: Workflow for carbamate synthesis using CDI.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Navigating the Synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The large-scale production of tert-Butyl (4-(methylamino)cyclohexyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during its synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the production of this compound, categorized by common synthetic routes.
Route 1: Reductive Amination of tert-Butyl (4-oxocyclohexyl)carbamate
This common pathway involves the reaction of tert-Butyl (4-oxocyclohexyl)carbamate with methylamine in the presence of a reducing agent.
Q1: Low yield of the desired product is observed. What are the potential causes and solutions?
A1: Low yields in the reductive amination step can stem from several factors:
-
Incomplete imine formation: The initial reaction between the ketone and methylamine to form the imine intermediate may not go to completion.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. Using a dehydrating agent, such as molecular sieves, can be beneficial. An excess of methylamine can also drive the equilibrium towards imine formation.
-
-
Side reactions: The ketone starting material can be reduced to the corresponding alcohol (tert-Butyl (4-hydroxycyclohexyl)carbamate) by the reducing agent before it reacts with methylamine.
-
Solution: Employ a milder reducing agent that is more selective for the iminium ion over the ketone. Sodium triacetoxyborohydride is often preferred over sodium borohydride for this reason.[1][2] Adding the reducing agent after allowing sufficient time for imine formation can also minimize this side reaction.
-
-
Over-alkylation: The desired secondary amine product can react further with the ketone starting material to form a tertiary amine impurity.
-
Solution: This is more prevalent when using a large excess of the ketone. Maintaining a slight excess of methylamine can help to suppress this side reaction. A stepwise procedure, where the imine is formed first and then reduced, can also prevent over-alkylation.[3]
-
Q2: The final product is contaminated with the starting ketone. How can this be resolved?
A2: The presence of unreacted tert-Butyl (4-oxocyclohexyl)carbamate indicates either incomplete reaction or that the purification method is not effective.
-
Reaction Optimization:
-
Increase reaction time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Increase equivalents of reagents: A slight excess of methylamine and the reducing agent may be necessary to drive the reaction to completion.
-
-
Purification:
-
Column chromatography: Silica gel chromatography is a standard method for separating the more polar amine product from the less polar ketone starting material.
-
Acid-base extraction: The basicity of the product's secondary amine allows for selective extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt. The layers can then be separated, and the aqueous layer basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Q3: Cis/trans isomer separation is challenging. What strategies can be employed?
A3: The cyclohexane ring can exist as both cis and trans isomers. The ratio of these isomers can be influenced by the reaction conditions, and their separation can be difficult.
-
Stereoselective Synthesis: The choice of starting material (cis- or trans-4-aminocyclohexanol for the subsequent Boc protection route) will determine the stereochemistry of the final product. If starting from the ketone, the stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions, though achieving high selectivity can be challenging.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) or careful column chromatography on silica gel can be used to separate the cis and trans isomers. The choice of eluent system is critical for achieving good separation.
-
Crystallization: In some cases, fractional crystallization can be employed to separate the isomers if they have significantly different solubilities in a particular solvent system.
Route 2: Boc Protection of 4-(Methylamino)cyclohexanol
This alternative route involves the protection of the secondary amine of 4-(methylamino)cyclohexanol with di-tert-butyl dicarbonate (Boc₂O).
Q1: The reaction to form the Boc-protected amine is sluggish and gives a low yield. Why is this happening?
A1: Several factors can contribute to a slow or low-yielding Boc protection reaction:
-
Insufficiently basic conditions: The reaction requires a base to deprotonate the amine, making it more nucleophilic.
-
Solution: Ensure an adequate amount of a suitable base is used. Common bases for this reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate. For sterically hindered amines, stronger bases might be necessary.
-
-
Steric hindrance: The cyclohexyl group can sterically hinder the approach of the bulky Boc₂O reagent to the amine.
-
Solution: Increasing the reaction temperature may help to overcome the activation energy barrier. Using a catalyst such as 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. However, be aware of potential side reactions when using DMAP (see Q2 below).
-
Q2: Significant amounts of urea and carbonate byproducts are observed. How can their formation be minimized?
A2: The formation of N,N'-disubstituted ureas and symmetrical carbonates are known side reactions during Boc protection, particularly when using DMAP as a catalyst.
-
Mechanism of Side Product Formation: DMAP can react with Boc₂O to form a highly reactive intermediate. This intermediate can then react with the amine to form the desired product, but it can also lead to the formation of an isocyanate intermediate, which in turn reacts with the starting amine to form a urea byproduct. Symmetrical carbonates can also be formed from the reaction of the alcohol moiety with the activated Boc₂O.
-
Minimizing Side Products:
-
Control stoichiometry: Use a minimal amount of DMAP (catalytic amounts, e.g., 0.1 equivalents).
-
Lower reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C) can suppress the formation of these byproducts.
-
Alternative catalysts: Consider using a less reactive catalyst or no catalyst if the reaction proceeds at an acceptable rate without it.
-
Frequently Asked Questions (FAQs)
Q: What is the typical purity requirement for this compound in pharmaceutical applications?
A: For use as a pharmaceutical intermediate, the purity of this compound is typically required to be high, often exceeding 98%. The levels of specific impurities must be carefully controlled and quantified.
Q: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity profiling.
-
Gas Chromatography (GC): For determining the presence of residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
Q: Are there any specific safety precautions to consider when scaling up the production?
A: Yes, several safety precautions are crucial:
-
Reagent Handling: Di-tert-butyl dicarbonate can decompose upon heating, releasing carbon dioxide and isobutylene gas, which can cause pressure buildup. Handle with care and avoid excessive heating. Methylamine is a flammable and corrosive gas or liquid; handle in a well-ventilated fume hood.
-
Reducing Agents: Sodium triacetoxyborohydride and other borohydride reagents are water-reactive and can release flammable hydrogen gas. Handle in a dry, inert atmosphere.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents. Ensure proper ventilation to avoid inhalation of vapors.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reductive Amination of tert-Butyl (4-oxocyclohexyl)carbamate with Methylamine
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Borohydride (NaBH₄) | Methanol | 25 | 12 | 65 | 90 | Hypothetical Data |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol/Acetic Acid | 25 | 8 | 80 | 95 | Hypothetical Data |
| Sodium Triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE) | 25 | 6 | 92 | >98 | [1][3] |
| H₂/Pd-C | Ethanol | 50 | 24 | 85 | 97 | Hypothetical Data |
Note: Data is representative and may vary based on specific experimental conditions.
Table 2: Effect of Base on the Boc Protection of 4-(Methylamino)cyclohexanol
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Byproduct Formation | Reference |
| Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 12 | 85 | 96 | Low | Hypothetical Data |
| Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 25 | 12 | 88 | 97 | Low | Hypothetical Data |
| Sodium Bicarbonate (NaHCO₃) | Tetrahydrofuran (THF)/Water | 25 | 24 | 75 | 94 | Minimal | Hypothetical Data |
| 4-(Dimethylamino)pyridine (DMAP) (catalytic) | Dichloromethane (DCM) | 0-25 | 4 | 95 | 90 | Moderate (Urea, Carbonate) | Hypothetical Data |
Note: Data is representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
-
Imine Formation: To a solution of tert-Butyl (4-oxocyclohexyl)carbamate (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE), add a solution of methylamine (1.2 eq) in the same solvent. Stir the mixture at room temperature for 1-2 hours under an inert atmosphere.
-
Reduction: To the above mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.
Protocol 2: Synthesis via Boc Protection
-
Reaction Setup: To a solution of 4-(methylamino)cyclohexanol (1.0 eq) and a base such as triethylamine (1.5 eq) in a suitable solvent like dichloromethane (DCM), add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford this compound.
Visualizations
Caption: Synthetic pathway via reductive amination.
Caption: General troubleshooting workflow for synthesis.
References
Validation & Comparative
Comparative Guide to PROTAC Linker Efficacy: Validating the Role of Rigid Scaffolds
Answering the user's request.
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[2][3]
The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][4][5] This guide provides a comparative analysis of different linker types, with a focus on the validation of rigid linkers, such as those based on the tert-Butyl (4-(methylamino)cyclohexyl)carbamate scaffold, against more flexible alternatives.
The PROTAC Mechanism of Action
PROTACs function catalytically by bringing a target protein and an E3 ligase into proximity, facilitating the transfer of ubiquitin to the target protein, which marks it for degradation by the proteasome.[5]
Figure 1. PROTAC-mediated protein degradation pathway.
Comparative Analysis of Linker Types: Flexible vs. Rigid Scaffolds
PROTAC linkers are generally categorized based on their flexibility. The choice between a flexible or rigid linker has a profound impact on the PROTAC's overall performance.[5]
-
Flexible Linkers (e.g., Alkyl Chains, Polyethylene Glycol - PEG): These are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be modified.[6] PEG linkers, in particular, can improve the solubility and cell permeability of the PROTAC molecule.[7] However, high flexibility can come with an entropic penalty upon binding, potentially leading to less stable ternary complexes.[5]
-
Rigid Linkers (e.g., Cycloalkanes, Piperidines, Piperazines, Alkynes): Rigid linkers, such as those derived from this compound, incorporate cyclic or unsaturated moieties to reduce conformational flexibility.[8] This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of ternary complex formation and leading to enhanced potency and metabolic stability.[5][8] Cycloalkane-based linkers like cyclohexane, piperidine, and piperazine are increasingly used to impart rigidity and improve physicochemical properties.[8]
Performance Data: A Comparative Overview
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation achieved.[1]
Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| PROTAC (Warhead-Linker-E3 Ligand) | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| JQ1-PEG-VHL | Flexible (PEG) | HeLa | ~15 | >90 | [5] |
| JQ1-Alkyl-CRBN (dBET1) | Flexible (Alkyl) | MV-4-11 | <1 | >95 | [6] |
| SMARCA-Aryl-VHL (ACBI1) | Rigid (Aryl) | MOLM-13 | 4.9 | >95 | [6] |
| JQ1-Macrocycle-VHL | Rigid (Macrocycle) | Hela | ~15 | >90 |[9] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical experimental conditions.
Table 2: Impact of Linker Composition on BTK Degradation
| PROTAC (Warhead-Linker-E3 Ligand) | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| Ibrutinib-PEG-CRBN | Flexible (PEG, ≥4 units) | Ramos | 1-40 | Not Reported | [6] |
| ARQ-531-Rigidified-CRBN (3e) | Rigid | MOLM-14 | 1.1 | >95 | [10] |
| GDC-0853-PEG/Alkyl-CRBN (PTD10) | Flexible (PEG/Alkyl) | TMD8 | 1.8 | >95 |[11] |
These tables illustrate that both flexible and rigid linkers can produce highly potent degraders. The optimal linker is highly dependent on the specific combination of the target protein and the E3 ligase, underscoring the need for empirical testing of various linker types.[5] Rigid linkers, such as the one in compound 3e, have been shown to improve metabolic stability, a key advantage in drug development.[10]
Experimental Design and Protocols
Validating the efficacy of a PROTAC requires a series of well-defined experiments.
Figure 2. General experimental workflow for PROTAC validation.
Key Experimental Protocols
1. Western Blot for Target Protein Degradation
This is the most fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a cancer cell line like MV-4-11 for BRD4) in 6-well plates. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify band intensities using densitometry software to determine DC50 and Dmax values.[2]
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase complex in cells.
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a tag on the POI, coupled to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.
-
Western Blot Analysis: Analyze the eluates by Western blotting for the presence of the POI and the E3 ligase to confirm their interaction.
3. Cell Viability/Proliferation Assay
This assay assesses the functional consequence of target protein degradation.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
Incubation: Incubate for a period relevant to the expected biological effect (e.g., 72 hours).
-
Assay: Use a reagent such as CellTiter-Glo® (Promega) or MTS to measure cell viability according to the manufacturer's protocol.
The Influence of Linker Choice on PROTAC Properties
The selection of a linker, such as this compound, is a critical decision that influences multiple aspects of PROTAC behavior.
Figure 3. Logical relationship of linker properties to PROTAC efficacy.
Conclusion
The validation of this compound and similar rigid linkers is a key area of PROTAC research. While flexible linkers offer synthetic advantages, rigid scaffolds can provide benefits in terms of pre-organizing the PROTAC for efficient ternary complex formation, potentially leading to improved potency, selectivity, and metabolic stability.[5][10] The optimal linker design, however, is highly context-dependent and must be determined empirically for each specific target protein and E3 ligase combination. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and rigorous evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PROTAC Linkers: Evaluating tert-Butyl (4-(methylamino)cyclohexyl)carbamate Against Other Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful therapeutic modality by harnessing the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the thoughtful design of its chemical linker, the bridge connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides an objective comparison of tert-Butyl (4-(methylamino)cyclohexyl)carbamate as a PROTAC linker against other commonly used alternatives, supported by illustrative experimental data and detailed methodologies for key experiments.
The Central Role of the Linker in PROTAC Function
The linker is not a passive spacer but an active contributor to the PROTAC's efficacy, profoundly influencing the formation and stability of the crucial ternary complex (comprising the target protein, the PROTAC, and the E3 ligase), and consequently, the potency and selectivity of protein degradation.[1][2] Key linker characteristics such as length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which is critical for efficient ubiquitination and subsequent proteasomal degradation.[3][4]
This compound is a building block for PROTAC linkers that incorporates a rigid cyclohexane scaffold. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced stability of the ternary complex.[2][3] This contrasts with more flexible linkers, such as those based on polyethylene glycol (PEG) or simple alkyl chains, which offer greater conformational freedom.[4]
Quantitative Performance Comparison of PROTAC Linkers
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present a representative comparison of PROTACs containing different linker types.
Disclaimer: The following data is illustrative and compiled from various studies on PROTAC linker optimization. Direct head-to-head comparisons for the same target and E3 ligase are not always available in published literature.
Table 1: Comparison of Degradation Efficacy (DC50 and Dmax) for PROTACs with Different Linker Types
| Linker Type | Representative Structure | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Rigid (Cyclohexane-based) | This compound derivative | Protein X | CRBN | 15 | >90 | Illustrative |
| Flexible (PEG-based) | PEG4 derivative | Protein X | CRBN | 50 | ~85 | Illustrative |
| Flexible (Alkyl-based) | C8 Alkyl chain derivative | Protein X | CRBN | 100 | ~80 | Illustrative |
| Rigid (Aromatic-based) | Phenyl derivative | Protein Y | VHL | 25 | >95 | Illustrative |
| Flexible (PEG-based) | PEG3 derivative | Protein Y | VHL | 75 | ~90 | Illustrative |
Table 2: Impact of Linker Length on Degradation Potency of Alkyl-Based PROTACs
| Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| 8 | Protein Z | CRBN | 500 | 60 | Illustrative |
| 12 | Protein Z | CRBN | 50 | >90 | Illustrative |
| 16 | Protein Z | CRBN | 150 | 80 | Illustrative |
Signaling Pathways and Experimental Workflows
To understand the context of these comparisons, it is essential to visualize the underlying mechanism of PROTAC action and the typical workflow for their evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation Analysis
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
-
Reagents and Plate Preparation:
-
Recombinant target protein (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged).
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His) as the donor fluorophore.
-
Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST) as the acceptor fluorophore.
-
Assay buffer and a low-volume 384-well plate.
-
-
Assay Protocol:
-
Add the target protein, E3 ligase, and the two antibodies to the wells of the assay plate.
-
Add serial dilutions of the PROTAC compound to the wells. Include a no-PROTAC control.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for complex formation.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the "hook effect") of the ternary complex.
-
The peak of the curve represents the maximal ternary complex formation.
-
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and have been widely used, there is a growing interest in rigid linkers, such as those derived from this compound, to improve potency, selectivity, and drug-like properties. The rigidity of the cyclohexane core can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to enhanced degradation efficacy. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
A Comparative Guide to Evaluating the Efficacy of tert-Butyl (4-(methylamino)cyclohexyl)carbamate in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a chemical entity increasingly recognized for its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The efficacy of a PROTAC is critically dependent on the nature of its constituent parts: the E3 ligase ligand, the target protein ligand, and the linker connecting them. This guide provides a comparative overview of standard cellular assays to evaluate the biological activity of compounds like this compound, particularly when incorporated into a PROTAC.
While direct cellular efficacy data for this compound as a standalone molecule is not extensively published, its function as a linker necessitates a thorough evaluation of the final PROTAC conjugate. The following sections detail the experimental protocols and data presentation formats for key cellular assays to characterize the activity of PROTACs containing this linker.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system. The PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Comparative Cellular Assays for Efficacy Evaluation
The cellular efficacy of a PROTAC containing the this compound linker can be assessed through a series of assays targeting different aspects of its biological activity.
Assessment of Target Protein Degradation
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. Western blotting is the gold-standard technique for this purpose.
Experimental Workflow: Western Blot Analysis
Data Presentation:
The results of a Western blot analysis are typically presented by showing the immunoreactive bands for the target protein and a loading control (e.g., GAPDH, β-actin) at different concentrations of the PROTAC. Quantitative data should be summarized in a table.
| PROTAC Concentration | Target Protein Level (Normalized to Loading Control) | % Degradation |
| Vehicle Control (0 µM) | 1.00 | 0% |
| 0.1 µM | 0.85 | 15% |
| 1 µM | 0.40 | 60% |
| 10 µM | 0.10 | 90% |
| Alternative Compound | ||
| Vehicle Control (0 µM) | 1.00 | 0% |
| 0.1 µM | 0.95 | 5% |
| 1 µM | 0.70 | 30% |
| 10 µM | 0.50 | 50% |
Experimental Protocol: Western Blot
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control antibody overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control band.
Assessment of Cell Viability and Cytotoxicity
It is crucial to determine if the observed protein degradation leads to a functional cellular outcome, such as decreased cell viability in cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.
Experimental Workflow: MTT Assay
Data Presentation:
The results are typically plotted as a dose-response curve, and the half-maximal inhibitory concentration (IC50) is calculated.
| Compound | IC50 (µM) |
| PROTAC with this compound linker | 5.2 |
| Alternative PROTAC | 12.8 |
| Standard-of-care Drug | 1.5 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a reference compound. Include wells with untreated cells as a control. Incubate for a predetermined period (e.g., 48 or 72 hours).[10][11]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10][12]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9][12]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Comparative Assay: Acetylcholinesterase Inhibition (If Applicable)
Given that carbamates can act as acetylcholinesterase (AChE) inhibitors, it may be relevant to assess the activity of the linker or the final PROTAC on this enzyme, especially if off-target effects are a concern.[13]
Data Presentation:
| Compound | AChE Inhibition IC50 (µM) |
| PROTAC with this compound linker | > 100 |
| Known AChE Inhibitor (e.g., Donepezil) | 0.05 |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0), AChE enzyme solution, acetylthiocholine iodide (ATCI) substrate solution, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.[14]
-
Assay Setup: In a 96-well plate, add the assay buffer, AChE enzyme, and various concentrations of the test compound or a known inhibitor.[15]
-
Incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[15]
-
Reaction Initiation: Add DTNB and then the ATCI substrate to initiate the reaction. AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow product.[14]
-
Kinetic Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader.[14][15]
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the uninhibited control and calculate the IC50 value.
Conclusion
The evaluation of this compound's efficacy in cellular assays is intrinsically linked to its role as a PROTAC linker. A comprehensive assessment requires a multi-faceted approach that includes quantifying target protein degradation, measuring the downstream effects on cell viability, and potentially evaluating off-target activities. By employing standardized and well-documented protocols such as Western blotting and MTT assays, researchers can generate robust and comparable data to guide the optimization of novel PROTAC-based therapeutics. The experimental workflows and data presentation formats provided in this guide offer a framework for the systematic evaluation of this and other similar linker-containing compounds in a drug discovery setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ptglab.com [ptglab.com]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. attogene.com [attogene.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Structural Analysis of Proteins with tert-Butyl (4-(methylamino)cyclohexyl)carbamate-containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the structural and biophysical analysis of proteins targeted by Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those incorporating a tert-Butyl (4-(methylamino)cyclohexyl)carbamate moiety as a linker component. Due to the limited availability of high-resolution structural data for PROTACs containing this specific linker, this guide will draw comparisons with PROTACs featuring other linker types, including polyethylene glycol (PEG), alkyl chains, and other cyclic linkers like piperidine and piperazine, to provide a broad and informative overview for rational PROTAC design.
The Role of the Linker in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein (Protein of Interest, POI) by recruiting an E3 ubiquitin ligase. This process is initiated by the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase. The linker connecting the POI-binding and E3 ligase-recruiting moieties is a critical determinant of the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein ubiquitination and subsequent degradation.[1]
The this compound linker belongs to the class of rigid, aliphatic cyclic linkers. Such linkers are thought to offer advantages in pre-organizing the PROTAC molecule into a conformation conducive to ternary complex formation, potentially enhancing cooperativity and improving pharmacokinetic properties compared to more flexible linkers.[2][3]
Comparative Analysis of PROTAC Performance with Different Linkers
The choice of linker significantly impacts the degradation efficiency (DC50 and Dmax) and the biophysical properties of the ternary complex. Below are tables summarizing quantitative data from various studies, comparing PROTACs with different linker types.
Table 1: Comparison of Degradation Efficiency for PROTACs with Different Linker Types
| PROTAC (Target) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 (BRD4) | PEG | ~12 | 26 | >95 | [4] |
| BTK Degrader 1 | PEG | 10 | >1000 | <20 | [5] |
| BTK Degrader 2 | PEG | 16 | 13 | >95 | [5] |
| BTK Degrader 3 | PEG | 29 | 3 | >95 | [5] |
| SMARCA2 Degrader | Phenyl-PEG | - | <10 | >90 | [6] |
| BRD4 Degrader (L134) | Alkenyl Oxindole-based | - | 7.36 | >98 | [7] |
| ARV-110 (AR) | Piperidine/Piperazine | - | ~1 | >90 | [2] |
| ARV-471 (ER) | Piperidine/Piperazine | - | ~5 | >90 | [2] |
Note: Data for PROTACs containing the specific this compound linker is not publicly available. The table presents data for various linker types to illustrate the impact of linker chemistry on degradation performance.
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC (Target:E3 Ligase) | Linker Type | Binary K D (PROTAC to Target, nM) | Binary K D (PROTAC to E3, nM) | Ternary Complex K D (nM) | Cooperativity (α) | Reference | |---|---|---|---|---|---| | MZ1 (BRD4 BD2 :VHL) | PEG | 180 | 67 | 4.4 | 15.2 |[8] | | AT1 (BRD4 BD2 :VHL) | Rigidified | 240 | 200 | 25 | 8 |[9] | | BTK PROTAC (BTK:CRBN) | PEG (variable) | ~0.5 | ~1700 | - | <1 (Negative) |[5] | | PROTAC 1 (SMARCA2:VHL) | - | 790 | 1600 | 110 | 15 |[8] |
Cooperativity (α) is a measure of the synergy in binding, calculated as the ratio of the binary affinity of the PROTAC for one protein to its affinity for that protein in the presence of the other. An α > 1 indicates positive cooperativity.
Experimental Protocols for Structural and Biophysical Analysis
Accurate characterization of the ternary complex is crucial for understanding the structure-activity relationship (SAR) of PROTACs. The following are detailed protocols for key biophysical techniques.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex Formation
Principle: SPR measures changes in the refractive index at a sensor chip surface to monitor binding events in real-time, providing kinetic data (kon and koff) and affinity (KD).[10]
Protocol:
-
Immobilization:
-
Covalently immobilize one of the purified proteins (e.g., the E3 ligase) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Alternatively, use a capture-based approach (e.g., biotinylated protein on a streptavidin chip) for more gentle immobilization.[11]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (kon, koff, and KD).
-
Separately, inject a series of concentrations of the PROTAC over an immobilized target protein surface to determine the other binary interaction parameters.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the binding of the pre-formed PROTAC-target protein complex to the E3 ligase.
-
Fit the data to a 1:1 binding model to determine the ternary complex formation and dissociation rates.[12]
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) by dividing the KD of the binary PROTAC-E3 ligase interaction by the KD of the ternary complex formation.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Principle: ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6]
Protocol:
-
Sample Preparation:
-
Dialyze the purified target protein and E3 ligase into the same buffer to minimize buffer mismatch artifacts. Dissolve the PROTAC in the same final dialysis buffer.
-
-
Binary Titrations:
-
To determine the affinity of the PROTAC for the E3 ligase, place the E3 ligase solution in the ITC cell and the PROTAC solution in the syringe.
-
Perform a series of injections and record the heat changes.
-
Repeat the experiment with the target protein in the cell to determine the PROTAC's affinity for the POI.
-
-
Ternary Complex Titration:
-
To measure the thermodynamics of ternary complex formation, place a pre-formed complex of the E3 ligase and the target protein in the ITC cell.
-
Titrate the PROTAC solution into the cell. The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the integrated heat data to a suitable binding model to determine the thermodynamic parameters for both binary and ternary interactions.
-
Calculate the cooperativity from the binding affinities.
-
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Determination
Principle: Cryo-EM is used to determine the three-dimensional structure of macromolecular complexes in a near-native, frozen-hydrated state. It is particularly useful for large and flexible complexes like PROTAC-mediated ternary complexes, which can be challenging to crystallize.[13]
Protocol:
-
Ternary Complex Formation and Purification:
-
Incubate the purified target protein, E3 ligase, and a slight excess of the PROTAC to promote the formation of the ternary complex.
-
Purify the ternary complex from unbound components using size-exclusion chromatography (SEC).
-
-
Grid Preparation:
-
Apply a small volume (3-4 µL) of the purified ternary complex solution to a cryo-EM grid (e.g., a holey carbon grid).
-
Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane.
-
-
Data Collection:
-
Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).
-
Collect a large dataset of high-resolution images (micrographs) of the frozen particles.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software to perform particle picking, 2D classification to remove junk particles and identify different views of the complex, and 3D reconstruction to generate a high-resolution map of the ternary complex.
-
Build an atomic model of the complex into the cryo-EM map.
-
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Structural Analysis
Caption: General experimental workflow for the analysis of PROTACs.
Logical Relationship of Ternary Complex Formation
Caption: Equilibria involved in PROTAC-induced ternary complex formation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. biorxiv.org [biorxiv.org]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
Navigating the PROTAC Linker Landscape: A Comparative Guide to tert-Butyl (4-(methylamino)cyclohexyl)carbamate and PEG Linkers
For researchers, scientists, and drug development professionals, the judicious design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. The linker, a seemingly simple bridge between the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's overall success. This guide provides an objective comparison of two distinct linker classes: the rigid tert-Butyl (4-(methylamino)cyclohexyl)carbamate scaffold and the flexible, widely-used Polyethylene Glycol (PEG) linkers, offering insights supported by established principles in PROTAC design and citing relevant experimental methodologies.
The linker's composition, length, and rigidity profoundly influence a PROTAC's physicochemical properties, cell permeability, and its ability to orchestrate a productive ternary complex between the protein of interest (POI) and the E3 ligase.[1][2] This ternary complex is the cornerstone of PROTAC efficacy, initiating the ubiquitination cascade that flags the target protein for destruction by the proteasome.[2]
Flexible vs. Rigid Scaffolds: A Tale of Two Linker Philosophies
The choice between a flexible and a rigid linker represents a fundamental decision in PROTAC design, each with its own set of advantages and disadvantages.
PEG linkers , composed of repeating ethylene glycol units, are the archetypal flexible linkers.[2][3][4] Their pliability allows the PROTAC molecule to adopt numerous conformations, which can be advantageous in the initial stages of discovery to identify a productive binding orientation for the ternary complex.[2]
Conversely, This compound represents a more rigid linker strategy. The cyclohexane core restricts the conformational freedom of the linker.[3][5] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to a more stable and potent ternary complex, as the entropic penalty for binding is reduced.[2][]
Comparative Analysis: Physicochemical and Performance Properties
| Property | This compound Linkers (Rigid) | PEG Linkers (Flexible) |
| Conformational Flexibility | Low. The cyclohexane ring restricts rotation.[3][5] | High. The ethylene glycol units allow for significant conformational freedom.[2][4] |
| Solubility | Can enhance water solubility compared to purely aliphatic chains due to the carbamate and amine groups.[5] | Generally high, as the ether oxygens increase hydrophilicity.[3][7] |
| Cell Permeability | Can be favorable. The rigid structure may help shield polar groups, and the overall lipophilicity can be tuned. Some studies suggest rigid linkers can improve cell permeability.[8] | Can be a "double-edged sword." While enhancing solubility, longer PEG chains can increase the polar surface area and molecular weight, potentially hindering passive diffusion across cell membranes.[9] |
| Metabolic Stability | The cycloalkane structure can enhance metabolic stability compared to linear alkyl chains.[5][] | The ether linkages in PEG chains can be susceptible to oxidative metabolism.[5][] |
| Ternary Complex Formation | A well-designed rigid linker can lead to a more stable and potent ternary complex by reducing the entropic penalty of binding.[2][] | The flexibility allows for a broader search for a productive binding mode, but can also lead to an entropic penalty upon complex formation.[2] |
| Synthetic Accessibility | Can be more synthetically challenging to prepare compared to simple PEG linkers.[2] | Generally straightforward to synthesize and modify, with a wide variety of commercially available lengths and functionalities.[2] |
Experimental Data: Insights from Linker Optimization Studies
Studies have shown that for certain targets, a more rigid linker architecture leads to enhanced degradation potency. For example, the development of the clinical candidates ARV-110 and ARV-471 involved the incorporation of rigid piperidine and piperazine moieties in the linker, which improved metabolic stability and degradation efficacy.[][11] Cycloalkane-based linkers, such as the one , are employed to impart similar properties of rigidity and metabolic stability.[5]
Conversely, the optimization of PEG linker length is a well-established strategy to maximize PROTAC potency. For instance, in the development of estrogen receptor-α (ERα) targeting PROTACs, a 16-atom PEG linker was found to be more potent than a 12-atom linker.[] This highlights the critical importance of linker length in achieving the optimal geometry for the ternary complex.
Signaling Pathways and Experimental Workflows
The ultimate goal of a PROTAC is to induce the degradation of a target protein. This process can be visualized as a signaling cascade and is typically assessed through a series of well-defined experiments.
Caption: PROTAC-mediated protein degradation pathway.
The efficacy of a PROTAC is experimentally verified through a standard workflow, with Western Blotting being a cornerstone technique for quantifying protein degradation.
Caption: A typical experimental workflow for assessing PROTAC efficacy.
Experimental Protocols
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol provides a general framework for assessing the degradation of a target protein in response to PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed a suitable cell line expressing the protein of interest in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
5. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Conclusion
The choice between a rigid linker like this compound and a flexible PEG linker is a critical decision in PROTAC design that requires careful consideration of the specific target and desired pharmacokinetic properties. While flexible PEG linkers offer synthetic ease and can be systematically optimized for length, rigid cycloalkane-based linkers may provide a path to enhanced potency, selectivity, and metabolic stability through conformational pre-organization. The tert-butyl carbamate (Boc) moiety in the specified linker is typically a protecting group used during synthesis and is removed in the final PROTAC molecule.[12]
Ultimately, the optimal linker is target-dependent, and a systematic evaluation of a library of linkers with varying rigidity, length, and composition is often necessary to identify the most effective PROTAC candidate. The experimental protocols outlined in this guide provide a robust framework for making these critical assessments in the pursuit of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Maze of PROTAC Design: A Comparative Guide to Carbamate-Based Linker Stability
For researchers, scientists, and drug development professionals, the stability of the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy and safety. An ideal linker must endure the journey through systemic circulation to prevent premature degradation and off-target effects, yet facilitate the efficient formation of a stable ternary complex at the target site. Among the diverse array of linker chemistries, carbamate-based linkers have garnered significant attention. This guide provides an objective comparison of the stability of carbamate-based PROTAC linkers against other common linker types, supported by experimental data and detailed methodologies, to empower informed decisions in PROTAC design.
The core function of a PROTAC is to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding and E3-binding moieties is not merely a passive spacer but an active participant in this process, influencing the PROTAC's overall stability, solubility, and cell permeability. Carbamate linkers, in particular, offer a balance of properties that make them attractive for PROTAC development.
Mechanisms of Carbamate Linker Cleavage
The stability of a carbamate linker is intrinsically linked to its susceptibility to cleavage. Understanding the primary mechanisms of degradation is crucial for designing robust PROTACs. Carbamate linkers can be cleaved through two main pathways:
-
Enzymatic Cleavage: Linkers containing ester, amide, or carbamate functionalities are susceptible to hydrolysis by plasma esterases and proteases, as well as metabolism by cytochrome P450 (CYP) enzymes in liver microsomes.[1] For instance, the widely used valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker is designed to be cleaved by enzymes like cathepsin B, which are often overexpressed in tumor cells.
-
pH-Dependent Hydrolysis: The stability of some carbamate linkers is influenced by pH. These are designed to be stable at the physiological pH of blood (7.4) but may hydrolyze at the lower pH found in cellular compartments like endosomes and lysosomes.
Comparative Stability Data
The stability of PROTAC linkers is typically assessed by measuring their half-life (t½) in various biological matrices, such as plasma and human liver microsomes (HLM). The following table summarizes quantitative data on the stability of carbamate-based linkers compared to other common linker types. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions.
| Linker Type | Representative Example | Matrix | Half-life (t½) (min) | Key Observations |
| Carbamate | Varies | Human Plasma | Generally Moderate | Susceptible to enzymatic hydrolysis. Stability can be modulated by flanking groups. |
| Human Liver Microsomes | Varies | Can be metabolized by CYP enzymes. | ||
| Alkyl/Ether | Alkyl or PEG chains | Human Plasma | Generally High | More stable to hydrolysis compared to esters and some carbamates. |
| Human Liver Microsomes | Varies | Alkyl chains are susceptible to oxidation; ether backbones can be sites of metabolic cleavage. | ||
| Rigid | Piperidine/Piperazine | Human Plasma | Generally High | Rigid structures can sterically hinder access by metabolic enzymes. |
| Human Liver Microsomes | Generally High | Often exhibit improved metabolic stability. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for assessing linker stability.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of effective PROTACs. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a PROTAC in the presence of plasma enzymes.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solution in an appropriate solvent (e.g., acetonitrile or DMSO).
-
Thaw frozen plasma (e.g., human, mouse) at 37°C.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding the PROTAC working solution to the plasma to achieve a final concentration of, for example, 1 µM. The final concentration of the organic solvent should be kept low (e.g., <1%).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Immediately stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.[1]
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate plasma proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the remaining parent PROTAC at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
Calculate the half-life (t½) from the slope of the linear regression line using the formula: t½ = -ln(2) / slope.[2]
-
In Vitro Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a PROTAC in the presence of liver microsomes, primarily assessing CYP-mediated metabolism.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH regenerating system.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer (pH 7.4).
-
-
Initiation:
-
Add the test PROTAC to the microsomal mixture and pre-incubate briefly.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final PROTAC concentration should be low (e.g., 1 µM) to ensure first-order kinetics.
-
-
Time Points and Quenching:
-
Withdraw aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Preparation:
-
Vortex and centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent PROTAC.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
Calculate the half-life (t½) and intrinsic clearance (Clint).
-
Conclusion
The selection of a linker is a critical decision in the design of a successful PROTAC. Carbamate-based linkers offer a versatile platform, with stability that can be tuned to meet the specific requirements of the therapeutic application. While generally more susceptible to enzymatic cleavage than alkyl or ether linkers, this property can be exploited for targeted drug release. A thorough understanding of the stability of different linker types, supported by robust experimental evaluation, is paramount for the development of next-generation protein degraders with optimal pharmacokinetic and pharmacodynamic profiles. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers navigating the complexities of PROTAC design.
References
Assessing the Rigidity of tert-Butyl (4-(methylamino)cyclohexyl)carbamate Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational rigidity of linker molecules is a critical parameter in drug design, influencing the spatial orientation of pharmacophores and their interaction with biological targets. This guide provides a detailed comparison of the conformational rigidity of the cis and trans isomers of tert-Butyl (4-(methylamino)cyclohexyl)carbamate, a common linker motif. The analysis is based on the established principles of cyclohexane conformational analysis and supported by experimental data for analogous structures.
Introduction to Cyclohexane Conformational Rigidity
The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle and torsional strain. In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. The rapid interconversion between the two chair forms (ring-flipping) allows for an equilibrium to be established between conformers. The rigidity of a substituted cyclohexane linker is determined by the energy difference between its possible chair conformations. A large energy difference results in a strong preference for a single conformation, leading to a more rigid structure.
The primary factor governing this equilibrium is the steric strain arising from 1,3-diaxial interactions, where an axial substituent experiences steric hindrance from the two other axial hydrogens on the same side of the ring. Consequently, bulkier substituents have a strong preference for the less sterically hindered equatorial position. This preference is quantified by the conformational preference energy, or "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. A higher A-value signifies a greater preference for the equatorial position and thus a more conformationally biased (rigid) system.
Conformational Analysis of this compound
The rigidity of the this compound linker is dictated by the conformational preferences of its two substituents: the tert-butoxycarbonylamino (-NHBoc) group and the methylamino (-NHCH₃) group. The relative stereochemistry of these groups (cis or trans) determines the conformational landscape of the linker.
Trans-Isomer
In the trans-1,4-disubstituted isomer, the two chair conformations are a diequatorial conformer and a diaxial conformer. The diequatorial conformation is strongly favored as it places both bulky substituents in the sterically preferred equatorial positions, minimizing 1,3-diaxial interactions.[1] The diaxial conformer, conversely, would introduce significant steric strain. Due to the large energetic penalty of placing bulky groups in the axial position, the trans isomer is expected to exist almost exclusively in the diequatorial conformation, rendering it a highly rigid linker.
Cis-Isomer
For the cis-1,4-disubstituted isomer, each chair conformation places one substituent in an axial position and the other in an equatorial position.[1] The two conformers are in equilibrium, and their relative populations are determined by the difference in the A-values of the two substituents. The conformer with the bulkier group (the one with the higher A-value) in the equatorial position will be more stable and thus more populated. However, because one group must always be axial, the cis isomer is inherently more conformationally flexible than the trans isomer.
Quantitative Conformational Analysis: A-Values
Below is a table summarizing the relevant A-values for the substituents and related functional groups.
| Substituent | A-value (kcal/mol) | Reference |
| -H | 0 | By definition |
| -CH₃ (Methyl) | 1.7 | Hans J. Reich, University of Wisconsin |
| -NH₂ (Amino) | 1.2 - 1.6 | Hans J. Reich, University of Wisconsin |
| -NHCH₃ (Methylamino) | ~1.5 (estimated) | Estimated based on -NH₂ and -N(CH₃)₂ values |
| -N(CH₃)₂ (Dimethylamino) | 2.1 | Hans J. Reich, University of Wisconsin |
| -NHBoc (tert-butoxycarbonylamino) | > 2.5 (estimated) | Estimated based on steric bulk |
| -C(CH₃)₃ (tert-Butyl) | > 4.5 | Hans J. Reich, University of Wisconsin |
Estimation of A-values:
-
-NHCH₃: The A-value for the methylamino group is estimated to be approximately 1.5 kcal/mol, falling between that of an amino group (-NH₂) and a dimethylamino group (-N(CH₃)₂).
-
-NHBoc: The tert-butoxycarbonylamino group is expected to have a significantly larger A-value than a simple amino or methylamino group due to the bulky tert-butyl component. While a precise value is unavailable, it is reasonable to estimate it to be greater than 2.5 kcal/mol, making it a sterically demanding substituent.
Comparison of Isomer Rigidity
Based on these A-values, we can predict the conformational equilibrium and relative rigidity of the cis and trans isomers of this compound.
Trans-Isomer: The diequatorial conformer is overwhelmingly favored. The energy difference between the diequatorial and diaxial conformers would be the sum of the A-values of the -NHBoc and -NHCH₃ groups, which is estimated to be greater than 4.0 kcal/mol. This large energy difference effectively "locks" the cyclohexane ring in the diequatorial conformation, making the trans linker highly rigid.
Cis-Isomer: The equilibrium will favor the conformer where the bulkier -NHBoc group is in the equatorial position and the -NHCH₃ group is in the axial position. The energy difference between the two chair conformers is the difference between their A-values (ANHBoc - ANHCH₃), which is estimated to be at least 1.0 kcal/mol. While this indicates a preference for one conformer, the energy barrier for ring flipping is readily overcome at room temperature, leading to a dynamic equilibrium and a more flexible linker compared to the trans isomer.
Visualization of Conformational Equilibria
The following diagrams, generated using Graphviz, illustrate the chair conformations of the cis and trans isomers.
Caption: Conformational equilibrium of trans and cis isomers.
Experimental Protocol: Determination of Conformational Equilibrium by Low-Temperature ¹H NMR Spectroscopy
The quantitative determination of the conformer population and the energy barrier to ring inversion can be achieved using dynamic nuclear magnetic resonance (DNMR) spectroscopy, specifically by acquiring ¹H NMR spectra at low temperatures.
Objective: To determine the ratio of the two chair conformers of a 1,4-disubstituted cyclohexane at a temperature where the ring flip is slow on the NMR timescale.
Materials:
-
High-field NMR spectrometer with variable temperature capabilities.
-
Appropriate deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₃OD; or deuterated dichloromethane, CD₂Cl₂).
-
The purified cis or trans isomer of this compound.
-
NMR tubes suitable for low-temperature experiments.
Procedure:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified cyclohexane derivative in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, rapid ring inversion will lead to time-averaged signals for the cyclohexane protons.
-
Low-Temperature Spectra:
-
Cool the sample in the NMR probe to a low temperature where the ring flip is expected to be slow. A starting point could be -60 °C (213 K), with further cooling as needed.
-
Acquire a series of ¹H NMR spectra at progressively lower temperatures (e.g., in 10 °C increments).
-
As the temperature decreases, the rate of ring inversion will slow down. This will be observed as broadening of the signals for the cyclohexane ring protons.
-
At a sufficiently low temperature (the coalescence temperature), the single averaged peak for a given proton will split into two distinct signals, corresponding to the axial and equatorial protons in the two different chair conformations.
-
-
Data Analysis:
-
Once two distinct sets of signals for the two conformers are resolved at the lowest achievable temperature, carefully integrate the signals corresponding to each conformer.
-
To determine the conformer ratio, compare the integration of a well-resolved signal from one conformer to the corresponding signal from the other conformer. For the cis isomer, this will provide the equilibrium constant (Keq).
-
The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectrum was acquired.
-
Expected Results:
-
Trans-Isomer: It is expected that even at very low temperatures, only one set of signals corresponding to the diequatorial conformer will be observed, confirming its high rigidity.
-
Cis-Isomer: At low temperatures, two sets of signals should be observed. The ratio of their integrations will allow for the determination of the relative stability of the two conformers, with the conformer having the -NHBoc group in the equatorial position expected to be the major component.
Conclusion
The conformational rigidity of the this compound linker is highly dependent on its stereochemistry. The trans isomer is a significantly more rigid linker due to the strong preference for a diequatorial conformation, which minimizes steric interactions. In contrast, the cis isomer is more flexible, existing as a dynamic equilibrium of two chair conformers. The quantitative assessment of this rigidity can be achieved through the application of A-values and confirmed experimentally using low-temperature NMR spectroscopy. For drug design applications requiring a well-defined spatial arrangement of appended functionalities, the trans isomer of this linker is the superior choice.
References
Comparative Biological Activity of Cyclohexyl Carbamate Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of carbamate derivatives, with a focus on their potential as anticancer agents. While direct comparative data on a broad series of tert-Butyl (4-(methylamino)cyclohexyl)carbamate derivatives is limited in publicly available literature, this document uses a representative study on steroidal carbamates to illustrate the comparative analysis of such compounds. The methodologies and data presentation can be extrapolated to the evaluation of other carbamate derivatives, including the this compound series.
Quantitative Biological Activity Data
The in vitro cytotoxic activity of a series of synthesized steroidal carbamate derivatives was evaluated against the mouse colon carcinoma cell line CT26WT. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined for each compound. The results are summarized in the table below, providing a clear comparison of their antiproliferative activities.
| Compound ID | Structure | Cell Line | IC50 (µM)[1] |
| Carbamate 4 | Diosgenin-based carbamate | CT26WT | > 50 |
| Carbamate 5 | Diosgenin-based carbamate | CT26WT | > 50 |
| Carbamate 6 | Diosgenin-based carbamate | CT26WT | 26.8 |
| Carbamate 7 | Testosterone-based carbamate | CT26WT | > 50 |
| Paclitaxel | Positive Control | CT26WT | Not Reported in Study |
Key Observation: Compound 6 demonstrated the most potent antiproliferative activity against the CT26WT cell line, with an IC50 value of 26.8 µM.[1] The other derivatives in this series showed significantly lower activity at the tested concentrations. This highlights the importance of the specific steroidal scaffold and carbamate substitution in determining cytotoxic efficacy.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings. The following protocols are based on established methods for assessing the anticancer activity of novel chemical entities.[1][2][3][4]
Cell Viability Analysis (MTT Assay)[1]
Objective: To determine the cytotoxic effects of the carbamate derivatives on cancer cells and calculate their IC50 values.
Materials:
-
CT26WT mouse colon carcinoma cells
-
96-well microtiter plates
-
Roswell Park Memorial Institute (RPMI) 1640 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (Carbamates 4, 5, 6, and 7) dissolved in Dimethyl Sulfoxide (DMSO)
-
Paclitaxel (Positive Control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Cells in the mid-logarithmic growth phase are harvested and seeded into 96-well plates at a density of 1 × 104 cells per 100 µL of medium in each well. The plates are then incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the cells are treated with the carbamate derivatives at various concentrations (e.g., 3, 6, 12, 25, 50, and 100 µM). A positive control (Paclitaxel, 50 µM) and a vehicle control (DMSO, at a final concentration not exceeding 0.5%) are also included.
-
Incubation: The treated plates are incubated for 24 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 180 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)[2][4]
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compound at its IC50 concentration
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer, and Annexin V-FITC and PI are added according to the manufacturer's protocol. The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Experimental Workflows
To provide a clear overview of the experimental processes, the following diagrams were generated using Graphviz (DOT language).
References
The Strategic Advantage of Rigidity: A Head-to-Head Comparison of Cyclohexyl-Based Linkers in PROTACs
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker—the bridge between the target protein ligand and the E3 ligase recruiter—plays a pivotal role. While flexible alkyl and polyethylene glycol (PEG) linkers have been historically favored for their synthetic tractability, there is a growing body of evidence suggesting that incorporating rigid structural elements, such as cyclohexane rings, can significantly enhance PROTAC performance. This guide provides an objective, data-driven comparison of cyclohexyl-based linkers, highlighting their impact on ternary complex formation, degradation efficacy, and overall PROTAC potency.
The inclusion of a cyclohexane moiety within a PROTAC linker imparts conformational restraint, which can pre-organize the molecule into a bioactive conformation. This rigidity can lead to a more stable ternary complex—the crucial intermediate for ubiquitination and subsequent proteasomal degradation of the target protein. Furthermore, cycloalkane structures can improve physicochemical properties such as metabolic stability and aqueous solubility, contributing to better overall drug-like characteristics.
Quantitative Comparison of Cyclohexyl-Based Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from a key study on LRRK2-targeting PROTACs, which provides a direct head-to-head comparison of the stereochemical impact of a 1,4-disubstituted cyclohexane linker.
Table 1: Comparison of Degradation Efficacy and Ternary Complex Cooperativity for cis- and trans-1,4-Cyclohexyl Linked PROTACs
| PROTAC (Linker Stereochemistry) | Target Protein | E3 Ligase | DC50 | Dmax | Ternary Complex Cooperativity (α) | Key Finding |
| XL01126 (trans-cyclohexyl) | LRRK2 | VHL | More Potent | Higher Degradation | More Cooperative | The trans isomer is a more effective and cooperative degrader.[1] |
| XL01126 analog (cis-cyclohexyl) | LRRK2 | VHL | Less Potent | Lower Degradation | Less Cooperative | The cis isomer is a less effective degrader.[1] |
Table 2: Comparison of Binary Binding Affinities for cis- and trans-1,4-Cyclohexyl Linked PROTACs
| Compound (Linker Stereochemistry) | Binding Target | Binding Affinity (K D) | Key Finding |
| XL01126 (trans-cyclohexyl) | VHL | Weaker | Despite weaker binary binding, the trans isomer forms a more stable and productive ternary complex.[1] |
| XL01126 analog (cis-cyclohexyl) | VHL | Stronger | Stronger binary binding does not translate to better degradation efficacy in this case.[1] |
A noteworthy observation from these studies is that the trans-cyclohexyl linker, which adopts a rigid, extended conformation, facilitates a more productive ternary complex, leading to enhanced degradation.[1] In contrast, the cis isomer folds back, resulting in a less optimal arrangement for ubiquitination.[1] This highlights that linker stereochemistry is a critical parameter in the rational design of potent PROTACs.
Visualizing the PROTAC Mechanism and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for their evaluation.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the head-to-head comparison of PROTACs. Below are detailed methodologies for the key experiments cited in this guide.
Western Blot for Protein Degradation Assessment (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed the appropriate cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Data Analysis:
-
Detect the chemiluminescent signal using an appropriate substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, including the formation and stability of the ternary complex.
-
Immobilization:
-
Immobilize one of the binding partners (typically the E3 ligase or the target protein) onto a sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binding affinity (K D) and kinetics of the binary interaction.
-
Separately, inject a series of concentrations of the other protein partner (the one not immobilized) to assess for any direct, PROTAC-independent interaction.
-
-
Ternary Complex Formation and Stability Analysis:
-
To measure the formation of the ternary complex, inject a series of concentrations of the target protein pre-incubated with a fixed, saturating concentration of the PROTAC over the immobilized E3 ligase.
-
Alternatively, inject a mixture of the target protein and the PROTAC at varying concentrations of the target protein over the immobilized E3 ligase.
-
The resulting sensorgrams will provide data on the association and dissociation rates of the ternary complex.
-
-
Data Analysis and Cooperativity Calculation:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (K D) for the ternary complex.
-
The cooperativity factor (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other protein. An α value greater than 1 indicates positive cooperativity, signifying that the formation of the ternary complex is more favorable than the individual binary interactions.
-
Conclusion
The incorporation of cyclohexyl-based linkers represents a promising strategy in the design of next-generation PROTACs. The inherent rigidity of the cyclohexane ring can enforce a bioactive conformation, leading to enhanced ternary complex stability and, consequently, more potent and efficacious protein degradation. The stereochemistry of the cyclohexyl linker, as demonstrated by the superiority of the trans-1,4-disubstituted isomer, is a critical consideration for optimizing PROTAC performance. While the exploration of cyclohexyl-based linkers is still an evolving area, the available data strongly supports their potential to overcome some of the limitations of traditional flexible linkers. A systematic investigation of different substitution patterns (e.g., 1,3- vs. 1,4-disubstitution) and the impact of linker length in combination with the cyclohexane motif will be crucial for fully harnessing their therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for the head-to-head comparison of novel cyclohexyl-based PROTACs, enabling data-driven design and optimization in the quest for more effective targeted protein degraders.
References
validating target engagement of PROTACs with tert-Butyl (4-(methylamino)cyclohexyl)carbamate
A Comparative Guide to Validating PROTAC Target Engagement
For researchers, scientists, and drug development professionals in the rapidly advancing field of targeted protein degradation, confirming the direct and effective engagement of a Proteolysis Targeting Chimera (PROTAC) with its intended target is a foundational step. PROTACs, as heterobifunctional molecules, must successfully bind both a target Protein of Interest (POI) and an E3 ubiquitin ligase to form a productive ternary complex, which subsequently leads to the ubiquitination and proteasomal degradation of the POI.[1][2]
This guide provides an objective comparison of key methodologies used to validate PROTAC target engagement and its downstream consequences. We present supporting data in structured tables, offer detailed experimental protocols for core assays, and include visualizations to clarify complex pathways and workflows. While the specific molecule tert-Butyl (4-(methylamino)cyclohexyl)carbamate is not broadly characterized in public literature as a standalone PROTAC tool, the principles and methods described herein are universally applicable for validating any PROTAC, including those that may incorporate similar chemical moieties as linkers or binders.
Core Validation Methodologies: A Comparative Overview
A multi-pronged approach using orthogonal assays is critical for robustly validating a PROTAC's mechanism of action, from initial binding to final degradation.[3][4] The choice of method depends on the specific question being asked, the available resources, and the stage of drug development.
| Method | Principle | Key Parameters | Throughput | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[5] | Thermal Shift (ΔTm), Isothermal Dose-Response (ITDR) | Low to Medium | Label-free; confirms target binding in a native, intact cell environment.[6][7] | Not all binding events cause a detectable thermal shift; can be lower throughput.[8] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a PROTAC in live cells.[9] | IC50 (Target Engagement) | High | Provides quantitative binding affinity in live cells; can assess cell permeability and intracellular availability.[10][11] | Requires genetic modification of the target protein (fusion to NanoLuc®).[9] |
| Biophysical Assays (SPR, BLI, ITC) | In vitro techniques using purified proteins to measure direct binding events and ternary complex formation.[12] | KD (Binding Affinity), kon/koff (Kinetics), Cooperativity (α) | Medium | Provide precise, quantitative data on binding kinetics and thermodynamics of binary and ternary complexes.[13][14] | In vitro nature may not fully reflect the complex cellular environment; requires significant protein purification.[2] |
| Co-Immunoprecipitation (Co-IP) | An antibody to the target protein is used to pull it down from cell lysate, and the presence of the E3 ligase is detected by Western blot (or vice versa).[15] | Presence/Absence of Interaction | Low | Confirms PROTAC-dependent formation of the target-E3 ligase complex in a cellular context.[16] | Generally qualitative or semi-quantitative; can be prone to non-specific binding. |
| Western Blot | An immunoassay used to detect and quantify the amount of target protein in cell lysates after PROTAC treatment.[4] | DC50 (Degradation Potency), Dmax (Degradation Efficacy) | Low to Medium | Widely accessible and fundamental for directly visualizing and quantifying protein degradation.[6][16] | Semi-quantitative; requires a specific and validated antibody for the target protein.[4] |
| Quantitative Proteomics (Mass Spec) | Unbiased, mass spectrometry-based quantification of thousands of proteins simultaneously to assess global changes in the proteome.[17] | Fold-change in Protein Abundance | Low | Gold standard for confirming degradation specificity and identifying off-target effects.[4][18] | Technically complex; data analysis is challenging; high cost.[17] |
Mandatory Visualizations
Clear diagrams are essential for understanding the PROTAC mechanism and the experimental strategies used for its validation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[6]
Caption: An integrated workflow for validating PROTACs using orthogonal assays.
Caption: A logic diagram of key controls to validate the PROTAC mechanism.[16][19]
Quantitative Data Presentation
Summarizing results in clear tables is essential for comparing the performance of different PROTACs or validation methods. The following tables present hypothetical data for a PROTAC targeting BRD4.
Table 1: Comparison of Cellular Target Engagement and Degradation Potency
| PROTAC | NanoBRET™ Target Engagement IC50 (nM) | CETSA Thermal Shift ΔTm (°C) at 1 µM | Western Blot Degradation DC50 (nM) | Western Blot Max Degradation (Dmax) |
|---|---|---|---|---|
| PROTAC-A | 25 | +3.5 | 15 | >95% |
| PROTAC-B (Negative Control) | >10,000 | No Shift | >10,000 | <10% |
PROTAC-B is an inactive epimer of PROTAC-A, designed as a negative control.[16]
Table 2: Biophysical Characterization of Ternary Complex Formation (SPR)
| Complex | Binding Affinity KD (nM) |
|---|---|
| PROTAC-A + BRD4 (POI) | 18 |
| PROTAC-A + VHL (E3 Ligase) | 55 |
| BRD4 + PROTAC-A + VHL (Ternary) | 5 |
The stronger binding affinity of the ternary complex compared to the binary interactions indicates positive cooperativity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general workflow for a Western blot-based CETSA to confirm PROTAC target engagement in intact cells.[6]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) to reach 80-90% confluency. Treat cells with the desired concentration of PROTAC (e.g., 1 µM) or vehicle control (e.g., DMSO) for 2-4 hours.
-
Harvest and Heat Shock: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes. Include a non-heated control.
-
Lysis and Fractionation: Lyse the cells via three rapid freeze-thaw cycles. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble (supernatant) and aggregated (pellet) protein fractions.
-
Analysis: Collect the supernatant. Normalize protein concentration across all samples. Analyze the amount of soluble target protein remaining by Western blotting.
-
Data Interpretation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the PROTAC-treated sample compared to the vehicle control indicates target protein stabilization and thus, engagement.[7]
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol describes a live-cell assay to quantify the potency of PROTAC binding to its target.[3][8]
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a vector expressing the target protein fused to NanoLuc® luciferase. Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Assay Setup: Prepare serial dilutions of the PROTAC. To the cells, add the NanoBRET™ tracer (a fluorescent ligand for the target) and the PROTAC dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the Nano-Glo® substrate to all wells to generate the luminescent signal. Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the BRET ratio against the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which reflects the potency of target engagement.[9]
Protocol 3: Western Blot for Protein Degradation
This is the standard method to quantify the primary outcome of PROTAC action: the degradation of the target protein.[16]
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% milk or BSA) and incubate with a primary antibody specific to the target protein. Also, probe with an antibody for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply an ECL substrate and detect the chemiluminescent signal. Quantify the band intensities. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 and Dmax values.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oxfordglobal.com [oxfordglobal.com]
- 14. jove.com [jove.com]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Amine Protecting Groups for 4-(Methylamino)cyclohexane
For researchers, scientists, and drug development professionals working with 4-(methylamino)cyclohexane, the selection of an appropriate amine protecting group is a critical step in multi-step syntheses. While the tert-butyloxycarbonyl (Boc) group is a widely used and reliable choice, a variety of alternative protecting groups offer distinct advantages in terms of stability, orthogonality, and deprotection conditions. This guide provides an objective comparison of the performance of common alternatives to Boc—namely Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)—for the protection of the secondary amine in 4-(methylamino)cyclohexane.
Performance Comparison of Amine Protecting Groups
The following table summarizes the key quantitative data for the protection and deprotection of 4-(methylamino)cyclohexane with Boc and its alternatives. These values are compiled from literature and represent typical yields and conditions.
| Protecting Group | Protection Reagent | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Key Features |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., Et₃N, NaOH), Solvent (e.g., CH₂Cl₂, Dioxane), RT, 2-12 h | >95 | Strong Acid (e.g., TFA, HCl in Dioxane), RT, 0.5-2 h | >95 | Stable to base and hydrogenolysis; acid-labile. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O), 0 °C to RT, 4-20 h | ~90[1] | H₂, Pd/C, Solvent (e.g., MeOH, EtOH), RT, 1-40 h | >95[1] | Stable to acidic and basic conditions; removed by hydrogenolysis.[1] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, CH₂Cl₂), RT, 1-4 h | ~90 | Base (e.g., 20% Piperidine in DMF), RT, 0.5-1 h | >95 | Stable to acid and hydrogenation; base-labile.[2] |
| Alloc | Allyl chloroformate (Alloc-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O), RT, 12 h | ~87 | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃, Me₂NH·BH₃), Solvent (e.g., CH₂Cl₂), 0 °C to RT, 1 h | >90 | Stable to acidic and basic conditions; removed by Pd(0). |
| Teoc | Teoc-OSu or Teoc-OBt | Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂), RT, 1-3 h | ~92[3] | Fluoride Source (e.g., TBAF), Solvent (e.g., THF), RT, 1-2 h | ~85[3] | Stable to a wide range of acidic and basic conditions, and hydrogenolysis; fluoride-labile.[4] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 4-(methylamino)cyclohexane with each protecting group are provided below.
Tert-Butyloxycarbonyl (Boc) Group
Protection Protocol: To a solution of 4-(methylamino)cyclohexane (1.0 equiv) in dichloromethane (CH₂Cl₂) is added triethylamine (1.5 equiv). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl methyl(cyclohexyl)carbamate.
Deprotection Protocol: The Boc-protected amine (1.0 equiv) is dissolved in a solution of 4 M HCl in dioxane. The reaction is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure to yield the hydrochloride salt of 4-(methylamino)cyclohexane.
Carboxybenzyl (Cbz) Group
Protection Protocol: To a solution of 4-(methylamino)cyclohexane (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (2.0 equiv) is added. The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.5 equiv) is added dropwise. The reaction is stirred at 0 °C for 20 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product, benzyl methyl(cyclohexyl)carbamate, is purified by silica gel column chromatography.[1]
Deprotection Protocol (Hydrogenolysis): The Cbz-protected amine (1.0 equiv) is dissolved in methanol, and 10% palladium on carbon (Pd/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give 4-(methylamino)cyclohexane.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
Protection Protocol: To a solution of 4-(methylamino)cyclohexane (1.0 equiv) in a mixture of dioxane and water (1:1), sodium bicarbonate (2.0 equiv) is added. 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equiv) is then added, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield (9H-fluoren-9-yl)methyl methyl(cyclohexyl)carbamate.
Deprotection Protocol: The Fmoc-protected amine (1.0 equiv) is dissolved in a 20% solution of piperidine in N,N-dimethylformamide (DMF). The solution is stirred at room temperature for 30 minutes. The solvent is removed under high vacuum, and the residue is purified by column chromatography to afford 4-(methylamino)cyclohexane.
Allyloxycarbonyl (Alloc) Group
Protection Protocol: To a solution of 4-(methylamino)cyclohexane (1.0 equiv) in a 1:1 mixture of THF and water, sodium bicarbonate (6.0 equiv) is added. Allyl chloroformate (Alloc-Cl, 3.0 equiv) is added, and the reaction mixture is stirred at room temperature for 12 hours. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous sodium sulfate, and concentrated. The product, allyl methyl(cyclohexyl)carbamate, is purified by column chromatography.
Deprotection Protocol: To a stirred solution of the Alloc-protected amine (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere is added phenylsilane (PhSiH₃, 7.0 equiv) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%). The reaction mixture is stirred at 0 °C for 1 hour and then concentrated under reduced pressure. The residue is purified by column chromatography to give 4-(methylamino)cyclohexane.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
Protection Protocol: To a solution of 4-(methylamino)cyclohexane (1.0 equiv) and triethylamine (2.6 equiv) in dichloromethane (CH₂Cl₂), N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu, 1.1 equiv) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with saturated potassium hydrogensulfate solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give 2-(trimethylsilyl)ethyl methyl(cyclohexyl)carbamate, which can be purified by column chromatography.[3]
Deprotection Protocol: The Teoc-protected amine (1.0 equiv) is dissolved in tetrahydrofuran (THF), and tetrabutylammonium fluoride (TBAF, 1.5 equiv) is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is concentrated, and the crude product is purified by column chromatography to yield 4-(methylamino)cyclohexane.[3]
Reaction Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of the secondary amine of 4-(methylamino)cyclohexane with the discussed protecting groups.
References
Performance of tert-Butyl (4-(methylamino)cyclohexyl)carbamate in Different E3 Ligase Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted endeavor. The choice of linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comparative analysis of the anticipated performance of PROTACs incorporating the rigid alicyclic linker, tert-Butyl (4-(methylamino)cyclohexyl)carbamate, across various E3 ligase systems.
While direct head-to-head experimental data for a single PROTAC utilizing this specific linker across multiple E3 ligase systems is not extensively available in the public domain, this guide synthesizes findings from studies on structurally analogous PROTACs containing cyclohexyl moieties. These studies provide valuable insights into the expected behavior of such rigid linkers in promoting potent and cooperative protein degradation.
Comparative Analysis of Linker Performance
The this compound linker imparts a degree of rigidity to the PROTAC molecule. This is in contrast to more commonly employed flexible polyethylene glycol (PEG) or alkyl chain linkers. The conformational constraint imposed by the cyclohexane ring can pre-organize the PROTAC into a bioactive conformation, which can have significant implications for its performance.
Key Performance Considerations:
-
Ternary Complex Formation and Cooperativity: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is paramount for efficient ubiquitination and subsequent degradation. Rigid linkers, such as those containing a cyclohexane scaffold, can facilitate positive cooperativity in ternary complex formation. This means that the binding of one protein to the PROTAC enhances the binding affinity of the other, leading to a more stable ternary complex. Studies on PROTACs with trans-cyclohexyl linkers have shown that despite weaker binary binding affinities to the E3 ligase, they can be more potent degraders due to enhanced cooperativity.
-
E3 Ligase System Compatibility: The optimal linker is highly dependent on the specific E3 ligase being recruited.
-
VHL (von Hippel-Lindau): PROTACs with rigid linkers have been successfully employed in VHL-based degradation. The defined spatial orientation enforced by the cyclohexyl ring can effectively position the target protein for ubiquitination by the VHL E3 ligase complex.
-
CRBN (Cereblon): CRBN-recruiting PROTACs have also demonstrated efficacy with a variety of linker types. The rigid nature of a cyclohexyl linker can be advantageous in optimizing the geometry of the ternary complex with CRBN.
-
MDM2 (Murine Double Minute 2): Optimization of MDM2-recruiting PROTACs has involved the incorporation of rigid linkers. For instance, the replacement of a flexible phenyl group with a trans-cyclohexyl group in an MDM2 degrader led to a significant increase in degradation potency[1].
-
IAP (Inhibitor of Apoptosis Protein): While less explored with this specific linker type, the principles of ternary complex stabilization through rigidification are expected to apply to IAP-recruiting PROTACs as well.
-
-
Physicochemical Properties: The inclusion of a carbamate and a secondary amine in the linker, along with the Boc protecting group, will influence the PROTAC's overall physicochemical properties, including solubility, cell permeability, and metabolic stability. The rigid nature of the cyclohexyl ring may contribute to improved cell permeability compared to highly flexible linkers by reducing the number of rotatable bonds and the polar surface area in certain conformations.
Data Presentation
The following tables summarize representative data for PROTACs featuring cyclohexyl or other rigid linkers, illustrating their performance in different E3 ligase systems. It is important to note that direct comparisons across different studies should be made with caution due to variations in target proteins, cell lines, and experimental conditions.
Table 1: Performance of PROTACs with Cyclohexyl Linkers in the VHL System
| PROTAC Name (if specified) | Target Protein | Linker Stereochemistry | DC₅₀ | Dₘₐₓ | Cooperativity (α) | Cell Line |
| XL01126 | LRRK2 | trans-cyclohexyl | Potent | >90% | High | Various |
| Analog of XL01126 | LRRK2 | cis-cyclohexyl | Less Potent | Lower | Low | Various |
Note: Data inferred from a study by Ciulli et al., which highlighted that the trans-cyclohexyl linker in XL01126 resulted in a more potent and cooperative degrader compared to its cis counterpart, despite weaker binary binding to VHL[2].
Table 2: Performance of PROTACs with Rigid Linkers in Other E3 Ligase Systems
| PROTAC Name (if specified) | E3 Ligase | Target Protein | Linker Type | DC₅₀ | Dₘₐₓ | Cell Line |
| MD-265 | MDM2 | MDM2 (self-degradation) | trans-cyclohexyl containing | ~1 nM | >90% | Various |
| PROTAC C (A1874) | MDM2 | BRD4 | PEG-based | Nanomolar | >98% | Various cancer cell lines |
Note: MD-265's potency was enhanced by the inclusion of a trans-cyclohexyl group[1]. PROTAC C is included as a well-characterized MDM2-recruiting PROTAC for comparison.
Experimental Protocols
A robust evaluation of PROTAC performance requires a suite of well-designed experiments. Below are detailed methodologies for key assays.
Cell-Based Protein Degradation Assay using Western Blot
Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins to a membrane. Block the membrane with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified target protein, E3 ligase, and PROTAC
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary KD.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The increased binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α).
Binding Affinity Measurement using Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of PROTAC binding to the target protein and E3 ligase.
Materials:
-
ITC instrument
-
Purified target protein, E3 ligase, and PROTAC in a matched buffer
Protocol:
-
Sample Preparation: Prepare a solution of the protein (target or E3 ligase) in the ITC cell and a solution of the PROTAC at a higher concentration in the syringe. Ensure both solutions are in identical, degassed buffer.
-
Titration: Perform a series of small, sequential injections of the PROTAC solution into the protein solution in the ITC cell while monitoring the heat change.
-
Control Experiment: Perform a control titration of the PROTAC into the buffer alone to measure the heat of dilution.
-
Data Analysis: Integrate the heat-change peaks from the thermogram and subtract the heat of dilution. Fit the data to a suitable binding model to obtain the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n).
Mandatory Visualization
Caption: A general experimental workflow for the synthesis and evaluation of PROTACs.
Caption: Simplified signaling pathways for PROTAC-mediated degradation via different E3 ligases.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling tert-Butyl (4-(methylamino)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for handling tert-Butyl (4-(methylamino)cyclohexyl)carbamate (CAS No.: 874831-66-0). Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards: it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1][2] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. A P3 filter type is recommended.[2] |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[2]
-
During Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]
-
After Handling: Wash hands and face thoroughly after handling. Remove contaminated clothing and wash it before reuse.[2]
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[1]
-
The substance should be stored locked up.[1]
Spill and Emergency Procedures:
-
Small Spills: For small spills, dampen the solid material with water and transfer it to a suitable, clean, dry, closed container for disposal.[2] Use absorbent paper dampened with water to pick up any remaining material.[2]
-
General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up or absorb the material and place it into a suitable container for disposal.[2] Avoid generating dusty conditions.[2]
Disposal:
-
Dispose of contents and container in accordance with local regulations.[1] Do not empty into drains.[3]
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] Take off contaminated clothing and wash it before reuse.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2] |
| Ingestion | Rinse mouth.[1] Do NOT induce vomiting. Call a physician.[1] |
Experimental Workflow
The following diagram illustrates the standard operating procedure for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

